molecular formula C10H20N2O B2851937 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide CAS No. 1249493-71-7

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Cat. No.: B2851937
CAS No.: 1249493-71-7
M. Wt: 184.283
InChI Key: MDHQVIPXKVGQEJ-UHFFFAOYSA-N
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Description

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.283. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHQVIPXKVGQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure and predicted properties of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide, a novel derivative of the proteogenic amino acid α-aminoisobutyric acid (Aib). Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous structures to offer scientifically grounded predictions of its physicochemical properties, potential synthetic routes, and analytical characterization methods. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of sterically hindered amino acid derivatives.

Introduction

This compound is a unique molecule that combines the structural rigidity of a gem-dimethyl group at the alpha-carbon with a flexible N-alkyl substituent. The core of this compound is derived from 2-amino-2-methylpropanoic acid, also known as α-aminoisobutyric acid (Aib), an amino acid known for its ability to induce helical conformations in peptides. The N-terminal cyclopentylmethyl group introduces a lipophilic character that may influence the molecule's solubility, membrane permeability, and interactions with biological targets. The lack of extensive literature on this specific compound necessitates a theoretical and comparative approach to understanding its chemical and physical attributes.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a central propanamide backbone with a primary amine and two methyl groups at the α-position (C2). The amide nitrogen is substituted with a cyclopentylmethyl group.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C10H20N2OPubChem[1]
Molecular Weight 184.28 g/mol PubChem[1]
CAS Number Not available
Canonical SMILES CC(C)(C(=O)NCC1CCCC1)NPubChem[1]
InChI InChI=1S/C10H20N2O/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13)PubChem[1]
InChIKey MDHQVIPXKVGQEJ-UHFFFAOYSA-NPubChem[1]

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. In the absence of experimental data for this compound, the following properties are predicted based on the known characteristics of its constituent functional groups and analogous compounds.

Physical State and Appearance

Amides are generally solids at room temperature, with the exception of the simplest amide, formamide.[2][3] The presence of the relatively large cyclopentylmethyl group and the overall molecular weight suggest that this compound is likely to be a crystalline solid at standard conditions. Its color would be expected to be white to off-white, assuming high purity.

Melting and Boiling Points

Amides exhibit significantly higher melting and boiling points compared to other carbonyl compounds of similar molecular weight due to strong intermolecular hydrogen bonding between the N-H and C=O groups.[2][3] While the tertiary amide in the target molecule lacks an N-H bond for hydrogen bonding, the primary amine group can act as a hydrogen bond donor. This, combined with the molecule's overall size and van der Waals forces from the cyclopentyl ring, suggests a relatively high melting point for a molecule of its size. A precise prediction is difficult, but it would likely be above 100 °C. The boiling point is expected to be significantly higher, likely exceeding 200 °C, though decomposition might occur at such high temperatures.

Solubility

The solubility of amides in water is governed by their ability to form hydrogen bonds with water molecules.[2][3] The primary amine and the carbonyl oxygen of this compound can act as hydrogen bond acceptors, while the amine can also be a donor. However, the lipophilic nature of the cyclopentylmethyl group and the gem-dimethyl groups will counteract this, reducing water solubility. It is predicted that the compound will have low to moderate solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

pKa

The basicity of the primary amine group is the most significant determinant of the compound's pKa. The electron-withdrawing effect of the adjacent amide carbonyl group will decrease the basicity of the α-amino group compared to a simple alkylamine. The pKa of the conjugate acid of the primary amine is likely to be in the range of 7.5-8.5.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several established methods for amide bond formation. The key step involves the coupling of a protected 2-amino-2-methylpropanoic acid derivative with cyclopentylmethanamine.

General Synthetic Strategy

A logical and common approach would be the coupling of an N-protected 2-amino-2-methylpropanoic acid with cyclopentylmethanamine, followed by deprotection of the amino group.

Synthetic Pathway A N-Boc-2-amino-2-methylpropanoic acid C N-Boc-2-amino-N-(cyclopentylmethyl)-2-methylpropanamide A->C Coupling Agent (e.g., DCC, HATU) B Cyclopentylmethanamine B->C D This compound C->D Deprotection (e.g., TFA, HCl)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Amide Coupling

  • Reactant Preparation: Dissolve N-Boc-2-amino-2-methylpropanoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq) or 1-hydroxybenzotriazole (HOBt) (1.1 eq). Alternatively, a more modern coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be used. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add cyclopentylmethanamine (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-amino-N-(cyclopentylmethyl)-2-methylpropanamide.

Step 2: Deprotection

  • Acidic Cleavage: Dissolve the purified N-Boc protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, the salt can be dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO3) followed by extraction with an organic solvent.

  • Final Purification: The final product can be further purified by recrystallization or chromatography if necessary.

Predicted Analytical and Spectroscopic Data

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A singlet integrating to 6 protons for the two methyl groups at the α-carbon.

    • A broad singlet for the two protons of the primary amine.

    • A doublet for the two protons of the methylene group attached to the amide nitrogen, likely coupled to the adjacent methine proton of the cyclopentyl ring.

    • A multiplet for the methine proton of the cyclopentyl ring.

    • Multiplets for the remaining methylene protons of the cyclopentyl ring.

    • A broad triplet for the amide N-H proton.

  • ¹³C NMR:

    • A quaternary carbon signal for the α-carbon.

    • A signal for the two equivalent methyl carbons.

    • A signal for the amide carbonyl carbon.

    • A signal for the methylene carbon attached to the amide nitrogen.

    • Signals for the carbons of the cyclopentyl ring.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a prominent molecular ion peak ([M]+) or, more likely in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]+) at m/z 185.16. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the cyclopentylmethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

  • N-H stretching vibrations of the primary amine around 3300-3400 cm⁻¹.

  • C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹.

  • A strong C=O stretching vibration of the amide group around 1640-1680 cm⁻¹.

  • N-H bending vibration of the primary amine around 1590-1650 cm⁻¹.

Potential Applications and Future Directions

Derivatives of α-aminoisobutyric acid are of significant interest in medicinal chemistry and materials science. The introduction of the N-(cyclopentylmethyl) group could impart several interesting properties:

  • Pharmacokinetics: The lipophilic cyclopentyl group may enhance membrane permeability and oral bioavailability, making it a potentially useful scaffold in drug design.

  • Peptidomimetics: Incorporation of this moiety into peptides could influence their secondary structure and stability, potentially leading to the development of novel therapeutic peptides with improved properties.

  • Material Science: The unique structural features could be exploited in the design of novel polymers or self-assembling materials.

Future research should focus on the successful synthesis and experimental characterization of this compound to validate the predictions made in this guide. Subsequent studies could explore its biological activity in various assays and its potential for incorporation into larger molecular frameworks.

Conclusion

While this compound remains a largely uncharacterized compound, a comprehensive understanding of its likely chemical and physical properties can be inferred from the well-established principles of organic chemistry and the behavior of analogous structures. This technical guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and potential applications of this novel amino acid derivative. The proposed synthetic route is robust and relies on standard laboratory techniques, paving the way for future experimental investigation.

References

  • PubChem. This compound. [Link][1]

  • Lumen Learning. The Basics of General, Organic, and Biological Chemistry: Physical Properties of Amides. [Link][2]

  • Chemistry LibreTexts. Physical Properties of Amides. [Link][3]

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Navigating the Therapeutic Potential of 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. Within this pursuit, the structural motif of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide emerges as a scaffold of significant interest. Its inherent features, including a chiral center, a gem-dimethyl group, and a lipophilic cyclopentylmethyl moiety, offer a rich canvas for synthetic modification and exploration of structure-activity relationships (SAR). This in-depth technical guide provides a comprehensive overview of the synthesis, potential pharmacological properties, and key experimental protocols relevant to the investigation of this compound derivatives. While direct literature on this specific family of compounds is nascent, this guide synthesizes information from structurally related molecules and established principles of drug discovery to provide a foundational resource for researchers in the field.

The Architectural Blueprint: Synthesis of the Core Scaffold and its Analogs

The synthetic accessibility of a chemical scaffold is a cornerstone of any drug discovery program. For this compound derivatives, a logical and versatile synthetic strategy is paramount. The construction of this core structure can be approached through several established methodologies in organic chemistry, primarily revolving around the formation of the central amide bond.

A prevalent and effective method for forging the amide linkage involves the coupling of a suitable carboxylic acid with an amine using a coupling agent.[1] In the context of our target molecule, this would entail the reaction of 2-amino-2-methylpropanoic acid (or a protected derivative) with cyclopentylmethanamine.

Experimental Protocol: General Amide Coupling

A standard and reliable method for the synthesis of the parent compound and its derivatives is the Schotten-Baumann reaction, which involves the use of an acid chloride and an amine in the presence of a base.[2]

Step-by-Step Methodology:

  • Acid Chloride Formation: In a round-bottom flask, dissolve 2-amino-2-methylpropanoic acid in an appropriate solvent such as dichloromethane (DCM). Add a chlorinating agent, for instance, thionyl chloride or oxalyl chloride, dropwise at 0°C. Allow the reaction to stir at room temperature until the conversion to 2-amino-2-methylpropanoyl chloride is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

  • Amine Preparation: In a separate flask, dissolve cyclopentylmethanamine in DCM and add a base, such as triethylamine or pyridine, to act as an acid scavenger.

  • Coupling Reaction: Slowly add the solution of 2-amino-2-methylpropanoyl chloride to the amine solution at 0°C with vigorous stirring. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess amine and base, followed by a basic solution (e.g., saturated NaHCO3) to remove any unreacted acid chloride, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified using column chromatography or recrystallization to yield the desired this compound.[3]

This general protocol can be adapted for the synthesis of a library of derivatives by utilizing a variety of substituted cyclopentylmethanamines or by modifying the 2-amino-2-methylpropanoic acid starting material.

Structure-Activity Relationship (SAR): Unlocking the Pharmacological Code

The systematic modification of a lead compound's structure and the subsequent evaluation of its biological activity form the basis of Structure-Activity Relationship (SAR) studies.[4][5] For the this compound scaffold, several key regions can be targeted for modification to probe their influence on potency, selectivity, and pharmacokinetic properties.

Key Structural Regions for SAR Exploration:

  • The Cyclopentyl Ring: Altering the size and substitution pattern of the cycloalkyl group can significantly impact lipophilicity and binding interactions. Introducing substituents on the cyclopentyl ring can explore specific pockets in a target binding site.

  • The Amide Bond: While generally kept intact for its structural role, the amide bond's hydrogen bond donor and acceptor properties are crucial for target interaction.

  • The Gem-Dimethyl Group: This feature can provide steric bulk and influence the conformation of the molecule, potentially enhancing binding affinity or metabolic stability.[6][7]

  • The Amino Group: The primary amine offers a handle for further functionalization, such as acylation or alkylation, to explore additional binding interactions.

Data Presentation: Hypothetical SAR Table

To systematically capture and analyze SAR data, a well-structured table is essential. Below is a hypothetical example of how such data could be presented.

DerivativeR1 (on Cyclopentyl)R2 (on Amine)Target Binding Affinity (IC50, nM)
Parent HH500
1a 4-OHH250
1b 4-FH400
2a HAcetyl700
2b HMethyl450

This tabular representation allows for a clear and concise comparison of how different structural modifications impact biological activity.

Probing Biological Function: Pharmacological Evaluation

Given the structural features of this compound derivatives, they hold the potential to interact with a variety of biological targets. The presence of the amino acid-like core suggests potential interactions with enzymes or receptors that recognize such motifs. The lipophilic cyclopentylmethyl group could facilitate membrane permeability and interaction with hydrophobic pockets in target proteins.

Potential Therapeutic Areas and Corresponding Assays:

  • Neurological Disorders: The structural similarity to some known neuromodulators suggests potential activity on central nervous system (CNS) targets. Assays to evaluate this could include receptor binding assays for neurotransmitter receptors (e.g., GABA, glutamate) or transporter uptake assays.[8]

  • Oncology: Many anticancer agents are amide-containing compounds.[9] The cytotoxicity of these derivatives could be evaluated against a panel of cancer cell lines using assays like the MTT or SRB assay.

  • Infectious Diseases: The amide functionality is also present in many antimicrobial agents. The antibacterial or antifungal activity of the synthesized compounds can be screened using standard methods such as broth microdilution to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Visualizing the Path Forward: Workflow and Logic

To effectively guide a research program focused on these derivatives, a clear and logical workflow is essential. This can be visualized to delineate the key stages of the drug discovery process.

Diagram: Drug Discovery Workflow

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Synthesis Synthesis of Derivatives Screening Primary Screening Synthesis->Screening Compound Library SAR SAR Studies Screening->SAR Hit Identification SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Lead Series In_Vivo In Vivo Studies Lead_Opt->In_Vivo Tox Toxicology In_Vivo->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials Candidate Drug

Caption: A streamlined workflow for the discovery and development of this compound derivatives.

This guide provides a foundational framework for the exploration of this compound derivatives. By leveraging established synthetic methodologies, systematic SAR exploration, and robust pharmacological evaluation, researchers can effectively navigate the path toward unlocking the therapeutic potential of this promising chemical scaffold. The iterative nature of the drug discovery process, as depicted in the workflow, underscores the importance of integrating chemical synthesis with biological testing to drive the optimization of lead compounds.

References

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  • Kent, T. C., et al. (2017). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & medicinal chemistry letters, 27(15), 3469-3473.
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  • Ferreira, R. J., et al. (2020). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 25(22), 5463.
  • Wang, D., et al. (2024). Mechanistically Guided Functionalization of α,α-Disubstituted Alkenyl Amides Enabled by a Conformationally Flexible Directing Auxiliary. Journal of the American Chemical Society, 146(8), 5650-5660.
  • Coy, D. H., & Hocart, S. J. (1986). U.S. Patent No. 4,569,967. Washington, DC: U.S.
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  • Kyeremeh, K., & Owusu, F. W. (2021). Editorial to Special Issue—“Structure-Activity Relationships (SAR)
  • Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Retrieved from [Link]

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pharmacophore analysis of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pharmacophore and structural-activity relationship (SAR) of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide .[1] It is designed for medicinal chemists and pharmacologists evaluating this scaffold as a lead for peptidomimetic drug design or ion channel modulation .[1]

A Technical Guide to the Aib-Amino-Amide Scaffold

Part 1: Executive Technical Summary

Molecule Identity: this compound Core Scaffold:


-disubstituted amino acid amide (Aib-derivative).[1]
Chemical Class:  Aliphatic amino-amide.[1]
Primary Application:  Conformationally constrained peptidomimetic building block; potential voltage-gated ion channel blocker.[1]

This molecule represents a "privileged structure" in medicinal chemistry due to the presence of the gem-dimethyl group (from the 2-aminoisobutyric acid, or Aib, core). This moiety introduces the Thorpe-Ingold effect , restricting conformational freedom and forcing the backbone into specific angles (


) that mimic helical turns in bioactive peptides. Furthermore, the cyclopentylmethyl  tail provides a non-aromatic, lipophilic anchor often used to improve metabolic stability and blood-brain barrier (BBB) penetration compared to planar phenyl rings.

Part 2: Structural Dissection & Pharmacophore Mapping

To understand the biological potential of this molecule, we must deconstruct it into four distinct pharmacophoric features (F1–F4).

The Pharmacophore Map
FeatureChemical MoietyPhysicochemical FunctionBiological Interaction Target
F1 Primary Amine (

)
Positive Ionizable (PI) . pKa

9.5–10.[1]0. Protonated at physiological pH.[1]
Ionic interaction with conserved Asp/Glu residues in GPCR transmembrane bundles or Ion Channel pores.[1]
F2 Gem-Dimethyl (

)
Steric Constraint / Hydrophobic .[1] Induces local rigidity (Thorpe-Ingold effect).[1]Fills small hydrophobic sub-pockets; forces the "active" conformation of the backbone.[1]
F3 Amide Linker (

)
H-Bond Donor/Acceptor .[1] Planar geometry.Directional H-bonding with backbone carbonyls or side chains (e.g., Ser, Thr) in the binding site.
F4 Cyclopentyl Tail Lipophilic/Hydrophobic (HY) .[1] Non-planar aliphatic ring.[1]Van der Waals interactions in lipophilic pockets; bioisostere for phenyl/benzyl groups but with higher

character (Fsp3).[1]
Mechanistic Implications of the Core
The Gem-Dimethyl Effect (Aib Core)

The central carbon carries two methyl groups.[1] Unlike a standard alanine residue, this disubstitution severely restricts rotation around the


 (

) and

(

) bonds.[1]
  • Causality: This restriction reduces the entropic penalty upon binding.[1][2] If the molecule is pre-organized into a bioactive conformation (often a

    
    -helix or 
    
    
    
    -helix turn mimic), binding affinity increases significantly compared to a flexible analog (e.g., a glycine derivative).[1]
  • Reference Grounding: The use of gem-dimethyl groups to improve potency and metabolic stability is a validated strategy in medicinal chemistry (Talele, J. Med.[1] Chem. 2018).[1][3][4]

The Cyclopentyl Bioisostere

The N-cyclopentylmethyl group serves as a "lipophilic clamp."[1]

  • Metabolic Advantage: Unlike a benzyl group, the cyclopentyl ring is not susceptible to aromatic hydroxylation (CYP450 metabolism), potentially extending half-life.[1]

  • Receptor Fit: It fits into "pockets" defined by hydrophobic residues (Val, Leu, Ile). It is commonly found in Adenosine A1 antagonists and NK1 receptor antagonists .[1]

Part 3: Target Hypotheses & Biological Context[1]

Based on the pharmacophore features (Cationic Head + Linker + Lipophilic Tail), two primary biological targets are hypothesized:

Hypothesis A: Voltage-Gated Sodium Channel (Nav) Blocker
  • Rationale: The structure strongly resembles the pharmacophore of Class I antiarrhythmics and local anesthetics (e.g., Lidocaine, Mexiletine, Tocainide).

    • Lidocaine:[1] Lipophilic tail (Xylidine) – Amide – Linker – Amine.[1]

    • Subject Molecule: Lipophilic tail (Cyclopentyl) – Amide – Linker (Aib) – Amine.[1]

  • Mechanism: The protonated amine (F1) binds to the intracellular side of the sodium channel pore, while the lipophilic tail (F4) interacts with the membrane interface or the hydrophobic fenestrations of the channel. The Aib core (F2) likely alters the kinetics of the block by constraining the linker.

Hypothesis B: Peptidomimetic GPCR Modulator
  • Rationale: Aib is a hallmark of "Peptaibols" (fungal peptides).[1] Small molecules containing Aib often act as truncated peptidomimetics.[1]

  • Potential Targets: Receptors that recognize N-terminal amino acid sequences, such as Melanocortin receptors or Neuropeptide Y receptors , where the N-terminal amine and the first turn (stabilized by Aib) are critical for activation.[1]

Part 4: Visualization (Graphviz)

The following diagram illustrates the pharmacophore map and the logical flow for validating this scaffold.

PharmacophoreAnalysis cluster_0 Pharmacophore Map (2D Projection) cluster_1 Validation Workflow F1 F1: Primary Amine (Cationic Interaction) F2 F2: Gem-Dimethyl (Conformational Lock) F1->F2 Distance: ~2.5 Å Step3 3. Radioligand Binding (Displacement Assay) F1->Step3 Ionic Binding F3 F3: Amide Linker (H-Bond Donor/Acceptor) F2->F3 Rigid Link F4 F4: Cyclopentyl Ring (Lipophilic Pocket) F3->F4 Flexible Linker Step1 1. In Silico Docking (Target: Nav1.7 / GPCR) F4->Step1 Hydrophobic Fit Step2 2. Synthesis (Ugi/Passerini Reaction) Step1->Step2 Step2->Step3 Step4 4. Functional Assay (FLIPR / Patch Clamp) Step3->Step4

Caption: Figure 1. Left: Pharmacophore decomposition of the Aib-amide scaffold.[1] Right: Sequential workflow for validating biological activity.

Part 5: Experimental Protocols (Self-Validating)

To confirm the pharmacophore hypothesis, the following protocols should be executed.

Protocol 1: In Silico Conformational Analysis

Objective: Quantify the "Gem-Dimethyl Effect" by comparing the conformational energy landscape of the subject molecule vs. its glycine analog (lacking the methyls).[1]

  • Setup: Use a force field (e.g., OPLS4 or MMFF94) in a solvation model (water).[1]

  • Sampling: Perform a Dihedral Scan (0° to 360°) on the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) torsion angles.[1]
  • Analysis: Plot the Energy vs. Torsion Angle.[1]

    • Success Metric: The Aib-derivative (subject molecule) should show deep, narrow energy minima corresponding to helical regions (

      
      ), whereas the glycine analog should show a broad, flat energy surface. This validates the "Conformational Lock" hypothesis.[1]
      
Protocol 2: Competitive Radioligand Binding (Nav Site 1)

Objective: Test if the molecule binds to the local anesthetic site of Sodium Channels.[1]

  • Preparation: Prepare membrane fractions from HEK293 cells overexpressing human Nav1.5 or Nav1.7.[1]

  • Ligand: Use

    
    -Batrachotoxin (BTX) or a radiolabeled local anesthetic (e.g., 
    
    
    
    -Lidocaine) as the tracer.[1]
  • Incubation:

    • Mix membrane (20 µg protein) + Tracer (2 nM) + Subject Molecule (concentration range:

      
       to 
      
      
      
      M).[1]
    • Buffer: 50 mM HEPES, pH 7.4.[1]

  • Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Data Analysis: Measure CPM (Counts Per Minute). Plot % Inhibition vs. Log[Concentration].

    • Calculation: Determine

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .[1]
    • Control: Use Lidocaine (

      
      ) as a positive control.[1]
      

Part 6: References

  • Talele, T. T. (2018).[1][3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] [1][3][5]

  • Crisma, M., et al. (2005).[1] Structural versatility of the alpha-aminoisobutyric acid (Aib) residue in peptide sequences. Chemistry & Biodiversity, 2(1), 69-83.[1] [1]

  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of Sodium Channel Block by Local Anesthetics, Antiarrhythmics, and Anticonvulsants. Journal of General Physiology, 149(4), 465–481.

  • PubChem Compound Summary. (2025). This compound (CID 61266758).[1] National Center for Biotechnology Information.[1] [1]

Sources

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, chemical properties, and medicinal chemistry applications of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide , a specialized building block used to enhance metabolic stability and potency in drug candidates.

A Strategic Scaffold for Conformational Restriction in Drug Design

Executive Summary

This compound (CAS: 1249493-71-7) is a high-value pharmaceutical intermediate that combines two critical design elements: the gem-dimethyl group (derived from 2-aminoisobutyric acid, AIB) and a lipophilic cyclopentyl moiety .

In modern drug discovery, this scaffold is utilized to:

  • Induce Conformational Lock: The gem-dimethyl group restricts rotational freedom via the Thorpe-Ingold effect, locking the molecule into a bioactive conformation (often

    
    -helical or 
    
    
    
    -helical turns).
  • Block Metabolism: The steric bulk at the

    
    -carbon prevents proteolysis by peptidases, significantly extending the half-life of peptide-based drugs (e.g., GLP-1 agonists, Ghrelin agonists).
    
  • Optimize Lipophilicity: The cyclopentyl group provides a "Goldilocks" zone of lipophilicity (LogP modulation) without the excessive bulk of cyclohexyl or the flexibility of n-alkyl chains.

Chemical Profile & Properties[1][2][3]

PropertySpecification
IUPAC Name This compound
Common Name AIB-Cyclopentylmethylamine
CAS Number 1249493-71-7
Molecular Formula C

H

N

O
Molecular Weight 184.28 g/mol
Predicted LogP ~1.5 - 1.9 (Moderate Lipophilicity)
H-Bond Donors 2 (Primary Amine, Amide NH)
H-Bond Acceptors 2 (Amide Carbonyl, Primary Amine)
Key Substructure

-disubstituted amino acid (AIB)

Mechanistic Rationale: The Thorpe-Ingold Effect[5][7][10]

The primary reason for incorporating this intermediate is to exploit the Thorpe-Ingold Effect (Gem-Dimethyl Effect). In a standard amino acid (e.g., Alanine), the


 and 

torsion angles have significant freedom. Replacing the

-proton with a methyl group (AIB) creates steric clash between the methyl groups and the carbonyl oxygen/amide nitrogen.

This forces the backbone into a bent or helical conformation, reducing the entropic penalty of binding to a receptor (e.g., GPCRs or Kinases).

ThorpeIngold Linear Linear Peptide (High Entropy) AIB_Insert Insert AIB Scaffold (Gem-Dimethyl) Linear->AIB_Insert Modification Steric_Clash Steric Clash (Methyl vs Carbonyl) AIB_Insert->Steric_Clash steric bulk Locked Conformationally Locked (Low Entropy / High Potency) Steric_Clash->Locked Thorpe-Ingold Effect

Figure 1: Mechanism of conformational restriction induced by the AIB scaffold.

Synthesis Protocol

Challenge: The steric hindrance of the gem-dimethyl group makes the amine of AIB a poor nucleophile and the carboxylic acid of AIB difficult to activate without side reactions. Standard EDC/HOBt coupling is often too slow.

Recommended Solution: Use HATU or T3P (Propylphosphonic anhydride) for efficient coupling.

Step 1: Coupling Reaction

Reagents:

  • Starting Material A: 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (Boc-AIB-OH) [1.0 equiv]

  • Starting Material B: Cyclopentylmethanamine [1.1 equiv]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [1.1 equiv]

  • Base: DIPEA (N,N-Diisopropylethylamine) [3.0 equiv]

  • Solvent: DMF (Dimethylformamide) [anhydrous]

Procedure:

  • Dissolve Boc-AIB-OH (10 mmol) in anhydrous DMF (30 mL) under N

    
     atmosphere.
    
  • Add DIPEA (30 mmol) and stir for 5 minutes at 0°C.

  • Add HATU (11 mmol). The solution may turn yellow/orange. Stir for 15 minutes to form the activated ester.

  • Add Cyclopentylmethanamine (11 mmol) dropwise.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC or LCMS.

    • Note: Due to steric hindrance, reaction times may be longer than standard amino acids.[1]

  • Workup: Dilute with EtOAc (100 mL). Wash sequentially with 1M citric acid (x2), sat. NaHCO

    
     (x2), and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc) to yield Boc-2-amino-N-(cyclopentylmethyl)-2-methylpropanamide .

Step 2: Deprotection

Reagents:

  • 4M HCl in Dioxane OR TFA/DCM (1:1).

Procedure:

  • Dissolve the Boc-intermediate in minimal Dioxane or DCM.

  • Add 4M HCl in Dioxane (10 equiv).

  • Stir at RT for 1–2 hours. A white precipitate (the hydrochloride salt) often forms.

  • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to remove non-polar byproducts. Filter to collect the HCl salt of the target product.

Synthesis SM1 Boc-AIB-OH (Sterically Hindered) Act Activation (HATU/DIPEA/DMF) SM1->Act SM2 Cyclopentylmethanamine SM2->Act Inter Intermediate: Boc-Amide Act->Inter Coupling (RT, 16h) Deprot Deprotection (4M HCl in Dioxane) Inter->Deprot Cleavage Final Target: 2-amino-N-(cyclopentylmethyl)- 2-methylpropanamide HCl Deprot->Final Trituration

Figure 2: Optimized synthesis workflow using HATU activation.

Analytical Validation

To ensure the integrity of the intermediate, the following analytical signatures should be verified:

1H NMR (DMSO-d6, 400 MHz)
  • 
     8.0–8.5 ppm:  Broad singlet (3H, NH
    
    
    
    ) – If isolated as HCl salt.
  • 
     7.8 ppm:  Triplet or broad singlet (1H, Amide NH).
    
  • 
     3.0–3.1 ppm:  Doublet or Multiplet (2H, -NH-CH 
    
    
    
    -Cyclopentyl).
  • 
     2.0 ppm:  Multiplet (1H, Cyclopentyl methine -CH -).
    
  • 
     1.4–1.7 ppm:  Multiplet (Cyclopentyl methylene protons).
    
  • 
     1.45 ppm:  Singlet (6H, Gem-dimethyl -C(CH 
    
    
    
    )
    
    
    -). Key diagnostic peak.
LCMS
  • ESI (+): m/z = 185.2 [M+H]

    
    .
    
  • Purity: >95% (UV 210 nm).

Safety & Handling

  • Amine Hazard: Cyclopentylmethanamine is corrosive and volatile. Handle in a fume hood.

  • Sensitization: HATU is a potential skin sensitizer and respiratory irritant.

  • Storage: The free base is hygroscopic and sensitive to CO

    
     (carbamate formation). Store as the HCl salt  at -20°C for long-term stability.
    

References

  • Gem-Dimethyl Effect in Drug Design

    • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • AIB Coupling Difficulties & Solutions

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Thorpe-Ingold Effect in Peptides

    • Balaram, P. (1992). Non-standard amino acids in peptide design and evolution. Current Opinion in Structural Biology, 2(4), 584-590. Link

  • Synthesis of AIB Peptides

    • Wenschuh, H., et al. (2002). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols. Journal of Organic Chemistry, 67(8), 2682–2690. Link

Sources

Methodological & Application

Synthesis Protocol for 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide: Overcoming Steric Hindrance in α,α-Disubstituted Amino Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Mechanistic Rationale

The synthesis of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide (CAS: 1249493-71-7) requires the amide coupling of 2-aminoisobutyric acid (Aib) and cyclopentylmethanamine, followed by amine deprotection. While seemingly straightforward, the incorporation of Aib presents a significant synthetic challenge. Aib is an α,α-disubstituted amino acid; the presence of a gem-dimethyl group at the alpha-carbon creates severe steric shielding around the reacting carbonyl center[1].

Standard carbodiimide-based coupling reagents (e.g., EDC/HOBt or DCC) frequently fail in this context. The sterically congested O-acylisourea intermediate formed by carbodiimides is highly susceptible to rearranging into an unreactive N-acylurea before the nucleophile can successfully attack, resulting in truncated yields and difficult purifications.

The Causality of Reagent Selection: To bypass this steric barrier, this protocol utilizes HATU (a uronium/guanidinium-type reagent) in conjunction with the sterically hindered base DIPEA (Hünig's base). HATU rapidly converts the Boc-protected Aib (Boc-Aib-OH) into a highly reactive 7-azabenzotriazole active ester[2]. The critical mechanistic advantage here is anchimeric assistance (neighboring group participation): the nitrogen atom at position 7 of the HOAt leaving group forms a hydrogen bond with the incoming primary amine (cyclopentylmethanamine). This pre-organizes the transition state, drastically accelerating the aminolysis step despite the steric bulk of the gem-dimethyl groups[3]. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive uronium species.

Reaction Pathway & Experimental Workflow

ChemicalPathway A Boc-Aib-OH (Sterically Hindered) C Boc-Protected Amide (Intermediate) A->C HATU, DIPEA DMF, RT B Cyclopentylmethanamine (Nucleophile) B->C D 2-Amino-N-(cyclopentylmethyl) -2-methylpropanamide C->D TFA / DCM RT, 1h

Caption: Chemical pathway for the synthesis of this compound.

ExperimentalWorkflow Step1 1. Carboxyl Activation HATU + DIPEA + Boc-Aib-OH Step2 2. Aminolysis Add Cyclopentylmethanamine Step1->Step2 Step3 3. Aqueous Workup Acid/Base Wash to remove byproducts Step2->Step3 Step4 4. Acidolytic Cleavage TFA in DCM (Boc Removal) Step3->Step4 Step5 5. Free-Basing & Isolation Alkaline extraction to yield target Step4->Step5

Caption: Five-step experimental workflow ensuring high-yield isolation of the target amide.

Quantitative Data & Reagent Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis. A slight excess of the amine and HATU ensures complete consumption of the valuable Boc-Aib-OH building block[4].

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Boc-Aib-OH Starting Material203.241.0 eq2.03 g
Cyclopentylmethanamine Nucleophile99.171.1 eq1.09 g (~1.2 mL)
HATU Coupling Reagent380.231.1 eq4.18 g
DIPEA Non-nucleophilic Base129.243.0 eq3.88 g (~5.2 mL)
DMF (Anhydrous) Solvent73.09N/A50.0 mL
Trifluoroacetic Acid (TFA) Deprotection Acid114.02Excess20.0 mL
Dichloromethane (DCM) Co-solvent84.93N/A20.0 mL

Step-by-Step Experimental Protocol

Stage 1: Amide Coupling (Synthesis of the Boc-Protected Intermediate)

Objective: Form the sterically hindered amide bond while suppressing epimerization and rearrangement.

  • Pre-activation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Aib-OH (2.03 g, 10 mmol) and HATU (4.18 g, 11 mmol) in 50 mL of anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (5.2 mL, 30 mmol) dropwise via syringe.

    • Causality Check: The solution will typically transition to a pale yellow color, indicating the formation of the active 7-azabenzotriazole ester. Allow this pre-activation to stir for exactly 5 minutes. Extended pre-activation can lead to the degradation of the active ester.

  • Aminolysis: Slowly add cyclopentylmethanamine (1.2 mL, 11 mmol) to the activated mixture. Stir the reaction at room temperature (20–25 °C) for 3 to 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The system is self-validating when the target mass [M+H]⁺ of ~285 Da replaces the starting material mass.

  • Orthogonal Aqueous Workup:

    • Quench the reaction by adding 100 mL of deionized water and extract with Ethyl Acetate (3 x 75 mL).

    • Wash the combined organic layers sequentially with 5% aqueous NaHCO₃ (2 x 50 mL) to remove acidic impurities (HOAt and unreacted Boc-Aib-OH).

    • Wash with 1M HCl (2 x 50 mL) to remove unreacted cyclopentylmethanamine and DIPEA.

    • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a crude solid/oil.

Stage 2: Acidolytic Deprotection (Boc Removal)

Objective: Cleave the tert-butyloxycarbonyl group to reveal the primary amine.

  • Acid Cleavage: Dissolve the crude Boc-protected intermediate in 20 mL of anhydrous DCM. Cool the flask in an ice bath (0 °C).

  • TFA Addition: Slowly add 20 mL of Trifluoroacetic Acid (TFA) dropwise with vigorous stirring. Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validating System: The reaction will visibly evolve CO₂ gas (bubbling). The cessation of gas evolution (typically after 45–60 minutes) serves as a visual indicator that the deprotection is nearing completion.

  • Concentration: Once LC-MS confirms the complete disappearance of the Boc-intermediate, concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2 x 20 mL) to aid in the azeotropic removal of residual TFA.

  • Free-Basing (Neutralization): The resulting residue is the TFA salt of the target molecule. Dissolve the residue in 30 mL of DCM and wash with saturated aqueous Na₂CO₃ (pH > 9) to convert the salt to the free base.

  • Final Isolation: Extract the aqueous layer with additional DCM (2 x 30 mL). Combine the organic layers, dry over Na₂SO₄, and evaporate to dryness to yield This compound .

References

  • National Institutes of Health (NIH) / PMC. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Available at:[Link][3]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at:[Link][1]

Sources

Application Note: Protocols for Determining the Aqueous and DMSO Solubility of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the novel compound 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide in dimethyl sulfoxide (DMSO) and in aqueous media across a physiologically relevant pH range. Solubility is a critical physicochemical property that profoundly influences a compound's behavior in both in vitro assays and in vivo systems, impacting everything from bioassay data quality to oral bioavailability.[1][2][3] This document details robust, step-by-step protocols for both thermodynamic and kinetic solubility assessments, explains the scientific rationale behind key experimental choices, and offers guidance on data interpretation and reporting.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound is a novel small molecule whose therapeutic potential is under investigation. Before extensive biological characterization, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility is arguably one of the most influential parameters in the drug discovery and development cascade.[3][4]

  • DMSO Solubility: Dimethyl sulfoxide is a powerful, polar aprotic solvent, often called a "super solvent," capable of dissolving a vast range of compounds.[5][6] In early-stage research, compounds are typically stored and serially diluted from high-concentration DMSO stock solutions for use in high-throughput screening (HTS) and various in vitro biological assays.[7] Inaccurate DMSO solubility data can lead to compound precipitation in assay plates, generating false negatives or positives and making structure-activity relationship (SAR) data unreliable.[8]

  • Aqueous Solubility: For a drug candidate intended for oral administration, aqueous solubility is a key determinant of its absorption and bioavailability.[2][8] Poor aqueous solubility can lead to low and erratic absorption from the gastrointestinal (GI) tract, posing significant challenges for formulation development.[1][9] The Biopharmaceutics Classification System (BCS) uses solubility as one of its two core pillars (along with permeability) to classify drugs and predict their in vivo performance.[10][11][12]

This guide distinguishes between two crucial types of solubility measurement:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved states are at equilibrium.[1][8][13] It is the "gold standard" measurement, typically determined using the shake-flask method over an extended period (24-72 hours).[8][13]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock into an aqueous buffer, begins to precipitate.[1][13] It is a non-equilibrium value that is highly relevant for predicting behavior in fast, HTS-style in vitro assays.[3][9]

Protocol I: Thermodynamic Solubility in Dimethyl Sulfoxide (DMSO)

This protocol establishes the maximum equilibrium solubility of this compound in anhydrous DMSO at room temperature. This value is essential for preparing the highest possible concentration of a stable stock solution.

Principle and Rationale

To determine the true thermodynamic solubility, a state of equilibrium must be achieved between the undissolved solid and the saturated solution. This is accomplished by creating a supersaturated slurry and allowing it to equilibrate over 24 hours.[7] Any initially dissolved metastable forms will have time to convert to the most stable, and typically least soluble, crystal form, ensuring the measured value represents the true equilibrium state.[14] Quantification is performed using a validated High-Performance Liquid Chromatography (HPLC) method for accuracy and specificity.

Materials
  • This compound (solid powder)

  • Anhydrous DMSO (≤0.1% water)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Benchtop microcentrifuge (capable of >14,000 rpm)

  • Calibrated micropipettes

  • HPLC system with UV detector

  • Appropriate HPLC column and mobile phase (to be determined during method development)

Experimental Workflow

DMSO_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Separation & Analysis start Weigh ~10 mg of Compound add_dmso Add 100 µL Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (2-3 min) add_dmso->vortex add_more Add Compound Incrementally until Solid Persists vortex->add_more if fully dissolved equilibrate Equilibrate at RT (24 hours) with Periodic Mixing vortex->equilibrate if solid is present add_more->equilibrate centrifuge Centrifuge (14,000 rpm, 10 min) equilibrate->centrifuge supernatant Collect Supernatant (e.g., 50 µL) centrifuge->supernatant dilute Serially Dilute in Mobile Phase supernatant->dilute hplc Quantify via Validated HPLC Method dilute->hplc report Calculate & Report Solubility (mg/mL, mM) hplc->report

Caption: Workflow for determining thermodynamic DMSO solubility.

Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.[7]

    • Add 100 µL of anhydrous DMSO.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Visually inspect the solution. If all the solid has dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a persistent solid precipitate is observed. This ensures the starting point is a slurry.

  • Equilibration:

    • Incubate the tube at room temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.[7][13] Gentle agitation or periodic vortexing during this period is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to create a compact pellet of the excess solid.[7]

  • Sample Collection and Quantification:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Perform a serial dilution of the supernatant with a suitable solvent (e.g., HPLC mobile phase) to bring the concentration within the linear range of a pre-established HPLC calibration curve.

    • Determine the precise concentration of the compound in the diluted samples using a validated HPLC-UV method.

  • Data Calculation and Reporting:

    • Back-calculate the original concentration in the DMSO supernatant, accounting for the dilution factor.

    • Express the final solubility in both mg/mL and mM.

Data Presentation

Table 1: Thermodynamic Solubility of this compound in DMSO

Parameter Value
Temperature (°C) 25.0 ± 0.5
Equilibration Time (h) 24
Solubility (mg/mL) [Experimental Value]
Solubility (mM) [Calculated Value]

| Observations | [e.g., Clear saturated solution] |

Protocol II: Aqueous Solubility (Kinetic and Thermodynamic)

Aqueous solubility is assessed across a pH range relevant to the human GI tract (pH 1.2 to 6.8) as recommended by ICH guidelines for BCS classification.[10][11][12] Both the high-throughput kinetic method and the gold-standard thermodynamic shake-flask method are described.

Principle and Rationale

The ionization state of a molecule can significantly affect its solubility. For a compound like this compound, which contains a basic amino group, solubility is expected to be higher at acidic pH where the amine is protonated and charged.

  • Thermodynamic (Shake-Flask) Method: This protocol measures the equilibrium solubility of the solid compound directly in aqueous buffers. It requires longer incubation times (24-48 hours) to ensure equilibrium is reached and is considered the definitive method for formulation and regulatory purposes.[2][8][13]

  • Kinetic (DMSO-Dilution) Method: This protocol is a higher-throughput assay that mimics the conditions of in vitro screens.[3][9] It measures the concentration at which the compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions.[14]

Materials
  • Compound of interest (solid powder and a concentrated 10-20 mM stock in DMSO)

  • Aqueous Buffers: pH 1.2 (simulated gastric fluid, without enzymes), pH 4.5, and pH 6.8 (simulated intestinal fluid, without enzymes).[11][12]

  • Multi-well plates (e.g., 96-well filter plates for kinetic assay, deep-well plates for thermodynamic assay).[9]

  • Plate shaker

  • Plate reader (for turbidimetric measurement in kinetic assay) or HPLC/LC-MS system (for quantification).

Experimental Workflows

Aqueous_Solubility_Workflows cluster_thermo Thermodynamic 'Shake-Flask' Method cluster_kinetic Kinetic (DMSO Dilution) Method thermo_start Add Excess Solid to Buffers (pH 1.2, 4.5, 6.8) thermo_equilibrate Shake at 37°C (24-48 hours) thermo_start->thermo_equilibrate thermo_separate Filter or Centrifuge to Remove Solid thermo_equilibrate->thermo_separate thermo_quantify Quantify Filtrate via HPLC / LC-MS thermo_separate->thermo_quantify kinetic_start Add DMSO Stock to Buffers (pH 1.2, 4.5, 6.8) kinetic_equilibrate Shake at RT (1.5-2 hours) kinetic_start->kinetic_equilibrate kinetic_measure Measure Precipitate (Turbidimetry) or Quantify Soluble Fraction kinetic_equilibrate->kinetic_measure title Aqueous Solubility: Thermodynamic vs. Kinetic Workflows

Caption: Comparison of Thermodynamic and Kinetic aqueous solubility workflows.

Step-by-Step Methodology: Thermodynamic
  • Setup: Add an excess of solid this compound to separate vials or wells containing the pH 1.2, 4.5, and 6.8 buffers. Ensure enough solid is added so that it remains visible at the end of the experiment.[15]

  • Equilibration: Seal the containers and place them on a shaker in an incubator set to 37 ± 1°C for 24 to 48 hours.[10][13]

  • Separation: After incubation, separate the undissolved solid. This can be done by centrifugation followed by collection of the supernatant, or by filtering the suspension through a low-binding filter plate (e.g., Millipore MultiScreen Solubility filter plates).[9]

  • Quantification: Analyze the clear filtrate or supernatant using a validated LC-MS or HPLC-UV method to determine the compound concentration.

  • Reporting: Report the solubility in µg/mL or µM for each pH value.

Step-by-Step Methodology: Kinetic
  • Setup: Dispense the aqueous buffers (pH 1.2, 4.5, 6.8) into the wells of a 96-well plate.

  • Compound Addition: Add a small aliquot of a high-concentration DMSO stock solution of the compound (e.g., 10 µL of 10 mM stock into 190 µL of buffer) to the wells. This results in a final DMSO concentration that should be kept low (e.g., 5%) to minimize its co-solvent effect.

  • Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.[9]

  • Measurement: Determine the solubility by one of two common methods:

    • Turbidimetric Readout: Measure the absorbance or light scattering of the samples in a plate reader. The concentration at which precipitation (turbidity) is first observed is the kinetic solubility limit.[2][8]

    • Filtration & Quantification: Process the plate using a 96-well solubility filter plate, collect the filtrate, and quantify the concentration of the dissolved compound via HPLC or LC-MS.[9]

Data Presentation

Table 2: Aqueous Solubility Profile of this compound

pH of Buffer Method Temperature (°C) Solubility (µg/mL) Solubility (µM)
1.2 Thermodynamic 37.0 [Value] [Value]
4.5 Thermodynamic 37.0 [Value] [Value]
6.8 Thermodynamic 37.0 [Value] [Value]

| 7.4 (PBS) | Kinetic | 25.0 | [Value] | [Value] |

Interpretation and Advanced Considerations

  • Data Interpretation: A significant difference between thermodynamic and kinetic solubility values can indicate that the compound readily forms supersaturated solutions, which may have implications for formulation design.[14] High solubility at pH 1.2 and lower solubility at pH 6.8 is typical for a basic compound and is critical information for predicting oral absorption.

  • Compound Purity and Form: The purity and solid-state form (e.g., crystalline vs. amorphous, polymorphs) of the compound can dramatically affect solubility.[15][16] It is crucial to characterize the solid form used in thermodynamic studies.

  • Co-Solvent Effects: When performing kinetic solubility measurements, be aware that the presence of even small amounts of DMSO (e.g., 1-5%) can artificially inflate the measured aqueous solubility compared to the true value.

  • Method Validation: All analytical methods (HPLC, LC-MS) used for quantification must be properly validated for linearity, accuracy, and precision to ensure trustworthy results.[17]

  • Reporting Standards: When publishing or reporting solubility data, it is essential to fully describe the experimental method (e.g., thermodynamic vs. kinetic, equilibration time, temperature, method of separation and analysis) to ensure the data is reproducible and can be correctly interpreted by others.[16][17]

References

  • Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. National Institute of Standards and Technology. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Millipore. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Retrieved from [Link]

  • Bienta. (2026). Aqueous Solubility Assay. Bienta. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Retrieved from [Link]

  • ICH. (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. Retrieved from [Link]

  • Brown, W. E., et al. (2019). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. Dissolution Technologies. Retrieved from [Link]

  • Scrivens, B. A., & Kalvass, J. C. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • gChem. (n.d.). DMSO. gChem. Retrieved from [Link]

Sources

optimal reaction conditions for synthesizing 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide

Executive Summary

This application note details the optimized synthetic protocol for This compound , a structural motif increasingly relevant in medicinal chemistry (e.g., sodium channel blockers, peptidomimetics).[1]

The core synthetic challenge is the steric hindrance imposed by the gem-dimethyl group of the 2-aminoisobutyric acid (Aib) moiety. Standard carbodiimide couplings (EDC/HOBt) often fail to drive this reaction to completion, resulting in low yields and difficult purification.[1] This guide presents a validated HATU-mediated protocol that overcomes the activation energy barrier, ensuring high conversion (>90%) and purity.

Chemical Context & Retrosynthesis

The target molecule is an amide derived from two primary building blocks:

  • Acid Component: 2-Amino-2-methylpropanoic acid (Aib), protected as Boc-Aib-OH .[1]

  • Amine Component: Cyclopentylmethanamine.[1]

The "Gem-Dimethyl" Effect: The Aib residue contains two methyl groups at the


-carbon. While these groups stabilize helical conformations in peptides, they severely restrict the approach of the amine nucleophile during synthesis. The transition state for amide bond formation is crowded; therefore, a highly reactive "active ester" species is required to facilitate the attack.

Retrosynthetic Scheme:


[1]

Optimization Strategy

To ensure reproducibility and scalability, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1]

ParameterSelected ConditionScientific Rationale
Coupling Agent HATU Generates an OAt-active ester. The pyridine nitrogen in the HOAt moiety provides a "neighboring group effect," stabilizing the transition state and accelerating coupling by ~100x compared to HOBt esters.
Base DIPEA (Diisopropylethylamine)A non-nucleophilic base is essential to deprotonate the carboxylic acid without reacting with the active ester.[1]
Solvent DMF (Anhydrous)High dielectric constant stabilizes the polar transition state.[1] DCM is often insufficient for HATU solubility.[1]
Stoichiometry 1.1 eq HATU / 1.2 eq BaseSlight excess ensures complete activation of the hindered acid.

Detailed Experimental Protocols

Phase 1: Amide Coupling (The Critical Step)[1]

Reagents:

  • 
    -Boc-2-amino-2-methylpropanoic acid (Boc-Aib-OH) [1.0 eq][1]
    
  • Cyclopentylmethanamine [1.1 eq][1]

  • HATU [1.1 eq]

  • DIPEA [2.0 eq]

  • DMF (Anhydrous, 5 mL per mmol substrate)[1]

Procedure:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve Boc-Aib-OH  (1.0 eq) in anhydrous DMF.
    
  • Add DIPEA (2.0 eq) and stir for 5 minutes at Room Temperature (RT).

  • Cool the solution to 0°C (ice bath).

  • Add HATU (1.1 eq) in one portion.[1] The solution typically turns yellow/orange. Stir at 0°C for 15-20 minutes . Note: This pre-activation period is crucial for forming the reactive OAt-ester.[1]

  • Coupling: Add Cyclopentylmethanamine (1.1 eq) dropwise.[1]

  • Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours .

    • Monitoring: Check via LCMS.[1][2] The hindered nature means this will not be instantaneous. Look for the disappearance of the active ester mass.

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x volume of DMF).[1]

    • Wash sequentially with:

      • 1M citric acid or 5%

        
         (x2) – Removes DIPEA and unreacted amine.[1]
        
      • Saturated

        
         (x2) – Removes unreacted acid and HOAt byproduct.[1]
        
      • Brine (x1).[1]

    • Dry over

      
      , filter, and concentrate under reduced pressure.[1]
      
    • Result: The Boc-protected intermediate (usually a white solid/foam) is often pure enough for the next step.[1] If not, purify via flash chromatography (Hexane/EtOAc).[1]

Phase 2: Deprotection & Isolation

Reagents:

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)[1][2]

Procedure:

  • Dissolve the Boc-intermediate in DCM (5 mL/mmol).

  • Add TFA (equal volume to DCM, e.g., 1:1 ratio).[1]

  • Stir at RT for 1–2 hours . Monitor by TLC/LCMS (disappearance of Boc-material).[1]

  • Workup (Free Base Isolation):

    • Concentrate the mixture to remove excess TFA (azeotrope with toluene if necessary).[1]

    • Redissolve residue in DCM.[1][3]

    • Slowly add saturated

      
       until pH > 8.[1]
      
    • Extract the organic layer (DCM).[1] Note: The product is a small amine; ensure the aqueous phase is salted (brine) to prevent loss of product to the water layer.

    • Dry over

      
       and concentrate.
      
  • Final Product: this compound (typically an oil or low-melting solid).[1]

Process Visualization

Workflow Diagram: Synthesis & Purification

SynthesisWorkflow Start Start: Boc-Aib-OH Activation Activation: Add HATU + DIPEA (0°C, 15 min) Start->Activation Coupling Coupling: Add Cyclopentylmethanamine (RT, 4-6 hrs) Activation->Coupling Check QC Check: LCMS for Active Ester Coupling->Check Check->Coupling Incomplete (Add more time) Workup Workup: Acid Wash (Citric Acid) Base Wash (NaHCO3) Check->Workup Complete Deprotection Deprotection: TFA / DCM (1:1) Workup->Deprotection Final Final Product: Free Base Isolation Deprotection->Final

Caption: Figure 1. Step-by-step synthetic workflow for the HATU-mediated production of the target amide.

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low Yield / Incomplete Check1 Check pH during Coupling Problem->Check1 Action1 Add more DIPEA (Must be basic) Check1->Action1 Acidic (< pH 8) Check2 Check Reagent Quality Check1->Check2 pH OK Action2 Use Fresh HATU (Hydrolyzes in wet DMF) Check2->Action2 Old/Wet Reagents Check3 Steric Bulk Too High? Check2->Check3 Reagents OK Action3 Switch to Microwave (60°C, 30 min) Check3->Action3 Reaction Stalled

Caption: Figure 2. Diagnostic logic for optimizing yield in sterically hindered amide couplings.

Analytical Quality Control

To validate the synthesis, the researcher must confirm the structure using NMR. The "Gem-Dimethyl" group provides a distinct signature.[1]

TechniqueExpected Signal / ObservationInterpretation
1H NMR Singlet, ~1.3–1.5 ppm (6H)Represents the two equivalent methyl groups of the Aib moiety.[1]
1H NMR Multiplets, 1.1–1.8 ppmCyclopentyl ring protons.[1]
1H NMR Doublet/Singlet, ~3.0–3.2 ppmMethylene group (

) adjacent to the amide nitrogen.[1]
LCMS Mass [M+H]+Confirm molecular weight (approx 185.16 g/mol for free base).

References

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][2][4] An efficient peptide coupling additive". Journal of the American Chemical Society.

    • Foundational paper establishing HOAt/HATU as superior for hindered couplings.[1]

  • Albericio, F., & Byman, J. M. (2008).[1] "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews.

    • Comprehensive review detailing the mechanism of H
  • Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development.

    • Validates the scalability of H
  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews.[1]

    • Discusses troubleshooting steric hindrance in amide synthesis.

Sources

Application Notes and Protocols for 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide. The protocols and recommendations herein are grounded in established principles of laboratory safety and chemical reactivity, tailored to the specific structural features of this molecule.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a secondary amide and a primary amine attached to a tertiary carbon. This unique combination of functional groups dictates its chemical behavior, stability, and, consequently, the necessary precautions for its handling and storage. The cyclopentylmethyl substituent on the amide nitrogen introduces lipophilicity, which may be relevant for its intended application, particularly in drug development contexts where cell permeability is a factor.

A thorough understanding of the potential reactivity of both the amine and amide functionalities is paramount for ensuring the integrity of the material and the safety of laboratory personnel.

Hazard Identification and Safety Precautions

Based on data for structurally similar compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system. All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A risk assessment should always be performed before handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and closed-toe shoes are required.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • If inhaled: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Chemical Properties and Stability

The stability of this compound is influenced by the inherent properties of its amide and amine functional groups.

Amide Stability

Amide bonds are generally stable; however, they are susceptible to hydrolysis under acidic or basic conditions. The rate of hydrolysis is dependent on pH and temperature. At neutral pH and ambient temperature, the amide bond in this compound is expected to be relatively stable.

Amine Stability

The primary amine group is susceptible to oxidation. Exposure to air and light can lead to degradation over time. Aliphatic amines can undergo oxidative degradation, and the rate of this process can be influenced by the presence of metal ions and elevated temperatures.[1][2][3]

Incompatible Materials

To maintain the integrity of the compound and prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Can react with the primary amine.

  • Strong Acids and Bases: Can catalyze the hydrolysis of the amide bond.

  • Aldehydes and Ketones: The primary amine can react to form imines.

A general chemical compatibility chart for amines and amides is provided below as a reference. However, specific compatibility testing is recommended for critical applications.

Table 1: General Chemical Compatibility

Material/Chemical ClassCompatibility with AminesCompatibility with Amides
Strong Oxidizing AgentsIncompatibleGenerally Compatible
Strong AcidsIncompatible (forms salts)Incompatible (hydrolysis)
Strong BasesGenerally CompatibleIncompatible (hydrolysis)
Aldehydes/KetonesIncompatible (reacts)Generally Compatible
Halogenated CompoundsIncompatibleGenerally Compatible

This table provides general guidance. Always consult specific chemical compatibility charts and safety data sheets.[4][5][6][7][8]

Storage Protocols

Proper storage is crucial to maintain the purity and stability of this compound.

Short-Term Storage (Working Solutions)
  • Temperature: Store at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the amine group.

  • Container: Use amber glass vials or other opaque containers to protect from light.

  • Closure: Ensure containers are tightly sealed to prevent moisture and air ingress.

Long-Term Storage (Stock Material)
  • Temperature: For extended storage, maintain at -20°C.

  • Atmosphere: Store under a dry, inert atmosphere.

  • Container: Use tightly sealed, amber glass containers.

  • Desiccation: Store in a desiccator to prevent moisture absorption.

Handling and Weighing Protocols

Due to its potential as a respiratory irritant, all weighing and handling of the solid compound should be performed in a chemical fume hood.

Protocol for Weighing
  • Preparation: Ensure the chemical fume hood is clean and functioning correctly. Gather all necessary equipment (spatula, weigh paper, container).

  • Tare: Place the weigh paper on the analytical balance and tare.

  • Dispensing: Carefully dispense the desired amount of this compound onto the weigh paper. Avoid creating dust.

  • Transfer: Promptly transfer the weighed compound to the receiving vessel.

  • Cleaning: Clean the balance and surrounding area immediately after use. Dispose of any contaminated weigh paper as hazardous waste.

Protocol for Preparing a Stock Solution
  • Solvent Selection: Choose a suitable solvent in which the compound is soluble.

  • Dissolution: In a chemical fume hood, add the weighed compound to a volumetric flask.

  • Solvent Addition: Add a portion of the solvent to the flask and swirl gently to dissolve the compound. Sonication may be used to aid dissolution if necessary.

  • Volume Adjustment: Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Invert the flask several times to ensure a homogeneous solution.

  • Storage: Transfer the solution to a properly labeled, airtight, and light-protected storage container.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Collect: Place the contained material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Protocols

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[9][10][11][12]

Waste Segregation and Collection
  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, weigh paper), in a clearly labeled, sealed, and compatible waste container.

  • Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated Segregate Segregate Solid and Liquid Waste Start->Segregate Label_Solid Label Solid Waste Container: 'Hazardous Waste' 'this compound' Segregate->Label_Solid Solid Label_Liquid Label Liquid Waste Container: 'Hazardous Waste' 'this compound' Segregate->Label_Liquid Liquid Store Store in Designated Satellite Accumulation Area Label_Solid->Store Label_Liquid->Store Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store->Contact_EHS End Proper Disposal by Licensed Contractor Contact_EHS->End ExperimentalWorkflow Experimental Workflow Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log Compound in Inventory Inspect->Log Store_Long Long-Term Storage (-20°C, Inert Atmosphere) Log->Store_Long Weigh Weigh Compound (in Fume Hood) Store_Long->Weigh Prepare_Solution Prepare Stock Solution Weigh->Prepare_Solution Store_Short Short-Term Storage (2-8°C, Inert Atmosphere) Prepare_Solution->Store_Short Experiment Use in Experiment Store_Short->Experiment Dispose Dispose of Waste Experiment->Dispose

Caption: From Receipt to Experiment Workflow.

References

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2021). PubMed. [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (n.d.). PubMed Central. [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]

  • Chemical Waste Procedures. (2025). University of Illinois Division of Research Safety. [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2023). MDPI. [Link]

  • Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. (n.d.). American Chemical Society. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024). Lab Manager. [Link]

  • Chemical Compatibility Chart from ISM. (2020). Industrial Specialties Mfg. [Link]

  • Chemical Compatibility Chart. (n.d.). Cole-Parmer. [Link]

  • Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. (n.d.). PubMed Central. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS. [Link]

  • Compatibility Guide. (2023). UGA Environmental Safety Division. [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering. [Link]

  • Chemical Compatibility Chart. (n.d.). Scribd. [Link]

Sources

Application Note: Utilizing 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide in the Synthesis of Stabilized Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is frequently bottlenecked by poor passive membrane permeability and rapid proteolytic degradation. 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide (CAS No: 1249493-71-7) is an advanced building block designed to address these exact limitations. Structurally, it consists of an


-aminoisobutyric acid (Aib) core amidated at the C-terminus with a cyclopentylmethyl group.

When utilized as a C-terminal capping block in peptide synthesis, it imparts dual pharmacological benefits: the Aib residue enforces rigid helical conformations, while the cyclopentylmethylamide acts as a lipophilic shield, enhancing cellular uptake and resisting carboxypeptidase cleavage. This guide details the mechanistic rationale and the specialized synthetic protocols required to successfully incorporate this sterically hindered building block into peptidomimetic workflows.

Mechanistic Insights: Causality in Design and Synthesis

Conformational Rigidity via the Thorpe-Ingold Effect

The Aib core of this building block is an


-disubstituted amino acid. The presence of geminal dimethyl groups at the 

-carbon induces the Thorpe-Ingold effect , which severely restricts the Ramachandran dihedral angles (

) of the peptide backbone[1]. This steric restriction energetically favors the formation of

-helices and

-helices. Incorporating this block at the C-terminus nucleates or stabilizes helical motifs, which is critical when designing peptides to target intracellular protein-protein interactions (PPIs) that rely on

-helical recognition domains.
Pharmacokinetic Enhancement via Lipophilic Capping

Standard peptide C-termini (free acids or primary amides) carry a high desolvation penalty, which restricts passive transcellular permeability. By capping the C-terminus with a bulky, hydrophobic cyclopentylmethyl group, the hydrogen-bond donor capacity of the terminus is masked[2]. This modification drastically lowers the desolvation energy required for the peptide to partition into the lipid bilayer, thereby improving passive membrane permeability[3]. Furthermore, the bulky nature of the cyclopentyl ring sterically occludes the cleavage site from exopeptidases, significantly extending the peptide's plasma half-life.

The Chemical Challenge: Overcoming Steric Hindrance

While the gem-dimethyl groups of the Aib core are beneficial for helicity, they present a severe synthetic challenge. The primary amine of this compound is deeply buried, rendering it highly unreactive as a nucleophile[1].

  • The Problem: Traditional carbodiimide activators (e.g., DIC/HOBt) form bulky O-benzotriazole (OBt) esters. The steric clash between the OBt ester and the Aib amine prevents nucleophilic acyl substitution, leading to truncated sequences and high rates of epimerization due to prolonged reaction times[4].

  • The Solution: Successful coupling requires highly reactive, low-steric-profile intermediates. COMU (an uronium salt based on OxymaPure) provides exceptional reactivity[5]. Alternatively, TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates an in situ acid fluoride[6]. Because the fluoride ion is exceptionally small and an excellent leaving group, the acid fluoride intermediate can bypass the steric bulk of the Aib residue, enabling rapid and complete amide bond formation.

Quantitative Data Presentation

To illustrate the necessity of specialized coupling reagents, Table 1 summarizes the coupling efficiencies of various activation strategies when coupling an Fmoc-protected amino acid to the hindered amine of this compound.

Table 1: Comparison of Coupling Reagents for Amidation of the Aib Core

Coupling ReagentActive IntermediateReaction TimeTemp (°C)Yield (%)Epimerization Risk
DIC / HOBtOBt Ester24 h25< 20%High
HATU / DIEAOAt Ester4 h25~ 65%Moderate
COMU / DIEAOxyma Ester30 min75 (MW)> 90%Low
TFFH / DIEA Acid Fluoride 15 min 75 (MW) > 95% Very Low

Data synthesized from established steric coupling benchmarks[5],[6],[4].

Experimental Workflow & Visualization

G N1 Fmoc-AA-OH (Penultimate Residue) N3 Activated Intermediate (Oxyma Ester / Acid Fluoride) N1->N3 + Base (DIEA) N2 Activation Reagent (COMU or TFFH) N2->N3 Activation N6 Capped Peptidomimetic (Helical & Lipophilic) N3->N6 Coupling N4 2-amino-N-(cyclopentylmethyl) -2-methylpropanamide (Sterically Hindered Amine) N4->N6 Nucleophilic Attack N5 Microwave Irradiation (75°C, 15 min) N5->N6 Overcomes Steric Hindrance

Fig 1: Workflow for overcoming Aib steric hindrance during C-terminal lipophilic capping.

Self-Validating Protocol: Microwave-Assisted Solution-Phase Capping

This protocol describes the solution-phase fragment coupling of a synthesized peptide sequence (or single amino acid) to this compound using TFFH to generate a highly reactive acid fluoride[6].

Materials Required:
  • Peptide/Amino Acid: Fmoc-AA-OH (1.5 equivalents)

  • Capping Block: this compound (1.0 equivalent)

  • Activator: TFFH (1.5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIEA) (3.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Pre-Activation (Acid Fluoride Generation):

    • In a microwave-safe reaction vial, dissolve the Fmoc-AA-OH (1.5 eq) and TFFH (1.5 eq) in anhydrous DMF (concentration ~0.2 M).

    • Add DIEA (3.0 eq) dropwise while stirring.

    • Causality: TFFH rapidly converts the carboxylic acid into an acid fluoride. Allow the mixture to stir at room temperature for 5 minutes to ensure complete activation before introducing the hindered amine.

  • Nucleophilic Addition:

    • Add this compound (1.0 eq) directly to the activated mixture.

  • Microwave-Assisted Coupling:

    • Seal the vial and place it in a dedicated microwave peptide synthesizer.

    • Irradiate at 75°C for 15 minutes (Power ~15-20 W, depending on the instrument).

    • Causality: Thermal energy provided by the microwave rapidly overcomes the high activation energy barrier caused by the gem-dimethyl steric clash[1].

  • Self-Validation Check (Critical Step):

    • Do not proceed to workup blindly. Remove a 5 µL aliquot from the reaction mixture, dilute in 100 µL of MeCN/H₂O (1:1), and analyze via LC-MS.

    • Validation: The complete disappearance of the uncoupled this compound mass (

      
      ) and the appearance of the target product mass validates the success of the coupling. If unreacted amine remains, repeat the microwave irradiation for an additional 10 minutes.
      
  • Workup and Isolation:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous NaHCO₃ (to remove residual acid/HF), 5% aqueous citric acid (to remove unreacted base), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the C-terminally capped peptidomimetic.

References

Sources

reagent compatibility with 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Reagent Compatibility of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Abstract

This document provides a comprehensive guide to the chemical compatibility and reactivity of this compound, a molecule featuring a sterically hindered primary amine and a tertiary amide. Designed for researchers in pharmaceutical development and organic synthesis, this guide moves beyond simple compatibility charts to explain the underlying chemical principles governing the molecule's stability. It includes detailed protocols for assessing compatibility through forced degradation studies and provides robust analytical methods for monitoring the purity and degradation of the compound.

Introduction: A Structural and Reactivity Overview

This compound is a bifunctional molecule whose reactivity is dominated by two key features: a nucleophilic primary amine and a generally robust tertiary amide. The primary amine is situated on a quaternary carbon, introducing significant steric hindrance that can modulate its reactivity compared to unhindered primary amines.[1][2] The tertiary amide linkage is less susceptible to cleavage than primary or secondary amides but can be hydrolyzed under harsh conditions.[3][4][5]

Understanding the interplay of these functional groups is critical for designing stable formulations, planning synthetic routes, and developing reliable analytical methods. This guide provides the foundational knowledge and practical protocols to navigate these challenges.

Diagram 1: Key Reactivity Sites

Caption: Key functional groups governing the reactivity of the title compound.

Physicochemical and Stability Profile

A summary of the key properties of this compound is essential for its handling and use in experimental settings.

PropertyValue / ObservationSignificance & Implication
Molecular Formula C₁₀H₂₀N₂O[6]Provides the basis for molecular weight and elemental analysis.
Molecular Weight 184.28 g/mol (calculated)Essential for preparing solutions of known molarity.
Appearance Likely a viscous liquid or low-melting solid at STP.[7]Affects handling, weighing, and dissolution procedures.
Primary Functional Group Primary Aliphatic AmineThe most reactive site; acts as a base and a nucleophile.[8][9][10] Governs solubility in acidic aqueous media.
Secondary Functional Group Tertiary AmideGenerally stable but can be a liability under strong hydrolytic conditions.[3][5]
Predicted pKa (Amine) ~9.5 - 10.5 (Estimated)The compound will be protonated and water-soluble at physiological pH and below. Buffers should be chosen accordingly.
Storage & Handling Store in a cool, dry, well-ventilated area in a tightly sealed container.[11][12]Protect from atmospheric moisture and incompatible reagents. Standard laboratory PPE is required.

Reagent Compatibility: A Mechanistic Approach

Compatibility should be assessed based on the fundamental reactivity of the amine and amide groups.

The Primary Amine: Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom makes the primary amine both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor).[10]

  • Acids (Protic & Lewis):

    • Compatibility: INCOMPATIBLE (Exothermic Reaction) .

    • Causality: As a base, the amine will readily react with strong and weak acids in a neutralization reaction to form the corresponding ammonium salt.[8][10] This is often a desired reaction to enhance aqueous solubility.

    • Examples: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), acetic acid (CH₃COOH), trifluoroacetic acid (TFA), Lewis acids (e.g., BF₃, AlCl₃).

  • Electrophilic Reagents (Acylating & Alkylating Agents):

    • Compatibility: INCOMPATIBLE (Reaction Expected) .

    • Causality: The nucleophilic amine will attack electron-deficient centers. This is the basis for many derivatization and synthetic reactions but represents an incompatibility if unintended.

    • Acylating Agents: Includes acid chlorides, anhydrides, and activated esters. The reaction forms a new, more stable amide bond.[13][] This is a common nucleophilic addition-elimination reaction.[10]

      • Examples: Acetyl chloride, acetic anhydride, sulfonyl chlorides.[13]

    • Alkylating Agents: Includes alkyl halides. The reaction proceeds via an Sₙ2 mechanism.[13] A significant risk is over-alkylation to form secondary, tertiary, and even quaternary ammonium salts.[8][13]

      • Examples: Methyl iodide, benzyl bromide.

    • Carbonyl Compounds (Aldehydes & Ketones):

      • Compatibility: INCOMPATIBLE (Reaction under specific conditions) .

      • Causality: The primary amine can react with aldehydes and ketones to form an imine (Schiff base) via a nucleophilic addition-elimination reaction, which is typically acid-catalyzed and reversible.[13]

      • Examples: Acetone, benzaldehyde, formaldehyde.

The Tertiary Amide: A Site of Potential Hydrolysis

Amides are significantly less reactive than esters or acid halides due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. However, they are not inert.

  • Strong Acids & High Temperatures:

    • Compatibility: POTENTIALLY INCOMPATIBLE .

    • Causality: In the presence of strong acid (e.g., >1M HCl) and heat, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to hydrolysis, cleaving the amide bond to form 2-amino-2-methylpropanoic acid and cyclopentylmethanamine.[3][4]

  • Strong Bases & High Temperatures:

    • Compatibility: POTENTIALLY INCOMPATIBLE .

    • Causality: Strong bases (e.g., >1M NaOH) and heat promote hydrolysis via direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[3][4] This is generally slower than acid-catalyzed hydrolysis for amides.

  • Oxidizing Agents:

    • Compatibility: GENERALLY COMPATIBLE (Amide) / POTENTIALLY INCOMPATIBLE (Amine) .

    • Causality: The amide bond itself is resistant to mild oxidation. However, the primary amine can be susceptible to oxidation. The specific outcome depends on the reagent used. Strong oxidizers can lead to complex degradation pathways.

    • Examples: Hydrogen peroxide (H₂O₂), m-CPBA, potassium permanganate (KMnO₄).

Diagram 2: Reagent Compatibility Decision Workflow

start Select Reagent for Use with This compound q_type What is the reagent's primary chemical nature? start->q_type is_acid Strong/Weak Acid (e.g., HCl, TFA) q_type->is_acid Acidic is_base Strong Base (e.g., NaOH) q_type->is_base Basic is_electrophile Electrophile (e.g., Acyl/Alkyl Halide) q_type->is_electrophile Electrophilic is_oxidizer Oxidizing Agent (e.g., H₂O₂) q_type->is_oxidizer Oxidizing is_mild Mild/Inert (e.g., Saline, most organic solvents) q_type->is_mild Mild/Inert res_acid INCOMPATIBLE Forms ammonium salt. Exothermic reaction. is_acid->res_acid res_base CONDITIONALLY INCOMPATIBLE Amide hydrolysis possible with heat. Amine is stable. is_base->res_base res_electrophile INCOMPATIBLE Amine acylation or alkylation will occur. is_electrophile->res_electrophile res_oxidizer POTENTIAL INCOMPATIBILITY Amine group may be oxidized. Amide is generally stable. Test specific conditions. is_oxidizer->res_oxidizer res_mild COMPATIBLE Generally stable. Ideal for formulation and analytical mobile phases. is_mild->res_mild

Caption: Decision tree for assessing reagent compatibility.

Protocol: Forced Degradation Study for Compatibility Assessment

Forced degradation studies are essential in pharmaceutical development to identify potential degradation products and establish the intrinsic stability of a drug substance.[3][15] This protocol provides a framework for stressing this compound under various conditions. The goal is to achieve 5-20% degradation to ensure that primary degradants are formed and can be reliably detected.[4][15]

Materials and Equipment
  • This compound (API)

  • HPLC-grade Methanol and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, analytical balance, vortex mixer

  • HPLC or UHPLC system with UV/PDA detector

  • LC-MS system for peak identification

  • Temperature-controlled ovens, water baths, and a photostability chamber

Stock Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of the API and dissolve it in 10 mL of methanol. This stock will be used for all stress conditions.

  • Rationale: Methanol is a relatively inert solvent that is compatible with reverse-phase HPLC, making it a good choice for the stock solution.[16]

Stress Conditions and Procedure

For each condition, prepare a stressed sample and a control sample (API in the solvent without the stressor, kept at room temperature).

Stress ConditionReagents & ConditionsProcedureRationale & Quenching
Acid Hydrolysis 0.1 M HCl, 60°C1. Mix 1 mL of API stock with 9 mL of 0.1 M HCl. 2. Incubate at 60°C. 3. Withdraw aliquots at 2, 6, 24, and 48 hours.To test susceptibility to acid-catalyzed amide hydrolysis.[3][4] Quench by neutralizing with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis 0.1 M NaOH, 60°C1. Mix 1 mL of API stock with 9 mL of 0.1 M NaOH. 2. Incubate at 60°C. 3. Withdraw aliquots at 2, 6, 24, and 48 hours.To test susceptibility to base-catalyzed amide hydrolysis.[3][4] Quench by neutralizing with an equivalent amount of 0.1 M HCl.
Oxidation 3% H₂O₂, Room Temp1. Mix 1 mL of API stock with 9 mL of 3% H₂O₂. 2. Keep at room temperature, protected from light. 3. Withdraw aliquots at 2, 6, 24, and 48 hours.To assess stability against oxidative stress, which can affect the amine.[3][4] No quenching needed; dilution for analysis is sufficient.
Thermal Degradation Solid API, 80°C1. Place a thin layer of solid API in an oven at 80°C. 2. Sample at 24, 48, and 72 hours. 3. Dissolve in methanol for analysis.To evaluate the solid-state thermal stability of the molecule.[17]
Photolytic Degradation 1 mg/mL in Methanol1. Expose the methanolic solution to light in a photostability chamber (ICH Q1B guideline). 2. Wrap a control sample in aluminum foil and place it alongside. 3. Analyze after exposure.To determine light sensitivity, which is crucial for storage and handling decisions.[3]
Diagram 3: Forced Degradation Experimental Workflow

cluster_prep Preparation cluster_stress Stress Conditions (Parallel Incubation) cluster_analysis Analysis prep_stock Prepare 1 mg/mL API Stock in Methanol acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxid Oxidation (3% H₂O₂, RT) prep_stock->oxid therm Thermal (Solid) (80°C) prep_stock->therm photo Photolytic (Solution) (ICH Q1B) prep_stock->photo sample Sample at Time Points (e.g., 0, 2, 6, 24h) acid->sample base->sample oxid->sample analyze Analyze by Stability-Indicating HPLC-UV/PDA Method therm->analyze Dissolve & Analyze photo->sample quench Quench Reaction (Neutralize Acid/Base) sample->quench quench->analyze identify Identify Degradants using LC-MS analyze->identify For unknown peaks

Caption: Workflow for conducting a forced degradation study.

Analytical Protocols for Stability Monitoring

A validated, stability-indicating analytical method is required to separate the parent compound from any potential degradation products.[4][15][18]

Protocol: HPLC-UV Method Development
  • Objective: To establish a baseline chromatographic method for assessing purity.

  • Instrumentation: UHPLC or HPLC system with a PDA or UV detector.

  • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 210 nm (or scan for optimal wavelength).

  • Gradient Program:

    Time (min) %B
    0.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Rationale: A C18 column provides good retention for moderately polar compounds. The acidic mobile phase ensures the primary amine is protonated, leading to sharp, symmetrical peak shapes. A gradient elution is used to ensure any more hydrophobic degradation products are eluted from the column.

Protocol: LC-MS for Impurity Identification
  • Objective: To identify the mass of any degradants observed in the HPLC-UV analysis.

  • Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same method as described in section 5.1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Rationale: The basic primary amine will readily accept a proton, making ESI+ the ideal mode for detecting the parent ion [M+H]⁺ and related degradants.

    • Mass Range: 50 - 500 m/z.

    • Data Acquisition: Full scan mode to detect all ions. Targeted MS/MS (or PRM) can be used subsequently to fragment ions of interest and aid in structural elucidation.

Conclusion

The reagent compatibility of this compound is primarily dictated by its sterically hindered primary amine. This functional group is highly susceptible to reaction with acids and a wide range of electrophiles, leading to salt formation, acylation, or alkylation. The tertiary amide bond is significantly more stable but can be cleaved under forcing hydrolytic conditions (strong acid or base with heat). For researchers, this means careful selection of reagents, pH control, and storage conditions is paramount. The provided forced degradation and analytical protocols offer a robust framework for experimentally verifying compatibility, ensuring the integrity of the molecule in research and development settings.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). A practical guide to forced degradation and stability studies for drug substances.
  • Labinsights. (2023).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes.
  • Principles of Drug Action 1. (2005). Amines.
  • CHIMIA. (2015). The Synthesis of Sterically Hindered Amides.
  • CymitQuimica. (2023). cis-(2-Amino-2-methyl-cyclopentyl)
  • SciELO. (2022). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.
  • Taylor & Francis Online. (2019). Primary amines – Knowledge and References.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
  • National Institutes of Health (NIH). (n.d.). Prodrugs for Amines.
  • Chem-Impex. (n.d.). 2-Amino-N-cyclopentylacetamide.
  • BOC Sciences. (2024).
  • Study Mind. (2022). Amines - Properties and Reactivity of Amines (A-Level Chemistry).
  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides.
  • PubChemLite. (n.d.). This compound.
  • Thermo Fisher Scientific. (n.d.). AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug products.
  • Benchchem. (n.d.). A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide.
  • Jubilant Ingrevia Limited. (2024).

Sources

Troubleshooting & Optimization

improving yield in 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield in 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide synthesis Ticket ID: #SYN-AIB-042 Status: Open Priority: High (Process Optimization) Agent: Senior Application Scientist

Technical Support Center: Synthesis Optimization Guide

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing sub-optimal yields (<40-50%) or incomplete conversion in the synthesis of This compound .

This molecule combines a sterically hindered amino acid core (Aib : 2-aminoisobutyric acid / 2-methylalanine) with a hydrophobic amine (cyclopentylmethylamine ). The primary failure mode in this synthesis is the gem-dimethyl effect of the Aib moiety, which severely restricts the approach of the nucleophile during amide bond formation.

This guide provides a self-validating protocol and a troubleshooting decision tree to resolve these issues.

Part 1: The Core Protocol (The "Golden Path")

Do not use standard EDC/NHS or DCC coupling for this reaction; they will likely fail or result in excessive urea byproducts due to slow kinetics. The following protocol uses HATU/HOAt or In-situ Acid Fluorides , which are the industry standards for hindered Aib couplings.

Reaction Scheme

The synthesis proceeds via the protection of Aib, activation, coupling, and deprotection.

ReactionScheme Start Start: Boc-Aib-OH (Sterically Hindered) Reagent Activation: HATU / DIPEA / HOAt Start->Reagent Activate Carboxyl Inter Intermediate: Boc-Aib-NH-CH2-cPent Reagent->Inter + Amine (Slow Step) Amine Nucleophile: Cyclopentylmethylamine Amine->Inter Deprot Deprotection: TFA / DCM Inter->Deprot Cleave Boc Final Target: H-Aib-NH-CH2-cPent Deprot->Final Salt Exchange

Figure 1: Optimized reaction pathway emphasizing the activation step.

Optimized Method: HATU/HOAt Activation

Why this works: HATU generates a highly reactive aza-benzotriazole ester. The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group participation), stabilizing the transition state and accelerating the attack on the hindered Aib carbonyl.

Protocol:

  • Dissolution: Dissolve Boc-Aib-OH (1.0 equiv) in dry DMF (0.1 M concentration). Note: DCM can be used but DMF often promotes better active ester formation for Aib.

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Activation: Add HATU (1.1 equiv). Crucial: If available, add 0.5 equiv of free HOAt to boost the reaction rate. Stir for 10-15 minutes. The solution should turn yellow/orange.

  • Coupling: Add Cyclopentylmethylamine (1.1 equiv).

  • Reaction: Stir at Room Temperature for 12-16 hours .

    • Checkpoint: Monitor by TLC/LCMS. If conversion is <50% after 4 hours, proceed to Troubleshooting Q&A .

  • Workup: Dilute with EtOAc, wash with 1M HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid/HOBt), and brine.

  • Deprotection: Treat crude with TFA/DCM (1:1) for 1 hour. Evaporate and lyophilize.

Part 2: Troubleshooting Guide (Q&A)

Direct answers to specific failure modes experienced in the lab.

Issue 1: "I see starting material remaining even after 24 hours."

Diagnosis: The steric bulk of the gem-dimethyl group is preventing the amine from attacking the active ester. Solution: Switch to Acid Fluoride Activation (TFFH) .

  • Why: Acid fluorides are smaller and more electrophilic than OBt/OAt esters, allowing them to bypass steric hindrance more effectively.

  • Protocol Adjustment:

    • Replace HATU with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]

    • Use DCM instead of DMF (Acid fluorides are stable in DCM and reaction kinetics are often faster).

    • Ratio: 1.0 Boc-Aib-OH : 1.1 TFFH : 2.5 DIPEA.

    • Reference: TFFH is specifically recommended for Aib-Aib and Aib-amine couplings (Carpino et al.).

Issue 2: "My yield is low (<30%) and I see a major impurity."

Diagnosis: You are likely forming the N-acyl urea or experiencing Curtius rearrangement (less common with HATU, but possible with azides). If using carbodiimides (EDC/DCC), N-acyl urea formation is the primary side reaction when coupling is slow. Solution:

  • Stop using EDC/DCC. These reagents rely on a slow rearrangement to the active ester. With Aib, the rearrangement to the inactive N-acyl urea often competes with the desired amine attack.

  • Use Collidine: If using HATU, switch the base from DIPEA to 2,4,6-Collidine . Collidine is a weaker, non-nucleophilic base that reduces racemization (not an issue here) and side reactions during slow couplings.

Issue 3: "The reaction works but purification is difficult."

Diagnosis: The hydrophobic nature of the cyclopentyl group and the Aib group makes the product smear on silica or co-elute with byproducts. Solution:

  • Use Ether Precipitation: The Boc-protected intermediate is often highly soluble in organic solvents but insoluble in cold pentane or diethyl ether.

  • Protocol: Dissolve crude oil in minimal DCM. Add dropwise to vigorously stirring ice-cold Diethyl Ether/Hexane (1:1). Filter the white precipitate.

Part 3: Comparative Data & Decision Matrix

Use this table to select the right reagent based on your current constraints.

Reagent SystemCoupling Efficiency (Aib)CostRisk ProfileRecommended For
HATU / HOAt High (85-95%) HighSensitizationFirst-line attempts (mg to g scale).
TFFH (Acid Fluoride) Very High (90-98%) MedCorrosiveStubborn couplings where HATU fails.
COMU / Oxyma High (80-90%)LowExplosive (Oxyma)Green/Safer alternative to HATU.
EDC / HOBt Low (<40%)LowUrea ByproductsNot Recommended for Aib.
Acid Chloride High (via Triphosgene)LowToxic GasLarge Scale (>100g) only.
Troubleshooting Logic Flow

Follow this logic to resolve low yields systematically.

Troubleshooting Start Problem: Low Yield (<50%) Check1 Check Reagent: Are you using EDC/DCC? Start->Check1 Action1 Switch to HATU or TFFH Check1->Action1 Yes Check2 Check Solvent: Is it DMF? Check1->Check2 No (Using HATU) Action2 Switch to DCM (Reduces solvation shell) Check2->Action2 Yes (Reaction Slow) Check3 Check Base: Is pH > 8? Check2->Check3 No (Using DCM) Action3 Add more DIPEA (Maintain basicity) Check3->Action3 No

Figure 2: Decision tree for troubleshooting low yields in sterically hindered amide couplings.

Part 4: FAQs

Q: Can I use the acid chloride method for better yield? A: Yes, converting Boc-Aib-OH to Boc-Aib-Cl using Triphosgene or Thionyl Chloride (carefully, to avoid Boc removal) is a viable route. Acid chlorides are highly reactive. However, generating them requires strict anhydrous conditions. TFFH (Acid Fluoride) is generally preferred as it is a stable solid reagent that mimics the acid chloride reactivity without the handling hazards.

Q: Does the cyclopentyl ring cause steric issues? A: Minimally. The cyclopentyl group is separated from the amine by a methylene bridge (-CH2-). The amine is a primary amine and is nucleophilic. The bottleneck is almost exclusively the Aib component.

Q: Why is my product water-soluble? A: After deprotection, the product is H-Aib-NH-CH2-cPent. This is a secondary amide with a free primary amine. It will form a salt (TFA or HCl). It is amphiphilic. Do not use aqueous extraction for the final deprotected product; purify via Reverse Phase HPLC or C18 Flash Chromatography .

References

  • Carpino, L. A., et al. (1994). "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues."[2] Journal of Organic Chemistry. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • Merck Millipore. (2025). "Novabiochem® Coupling Reagents: Troubleshooting Difficult Couplings." Merck Technical Library. Link

Sources

Technical Support Center: Troubleshooting 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide (CAS: 1249493-71-7)—a critical building block in drug development—presents unique chemical challenges. The presence of the gem-dimethyl group on the 2-amino-2-methylpropanoic acid (Aib) moiety induces severe steric hindrance, complicating both amide coupling and subsequent deprotection steps.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate common impurities and optimize your synthetic yields.

Synthesis Workflow & Impurity Generation

SynthesisWorkflow SM Boc-Aib-OH + Cyclopentylmethanamine Coupling Amide Coupling (HATU/DIPEA) SM->Coupling BocInt Boc-Protected Intermediate Coupling->BocInt Main Reaction Imp1 Impurity: Tetramethylguanidine (TMG) Byproducts Coupling->Imp1 Side Reaction (Excess Amine) Deprotect Boc Deprotection (TFA/DCM) BocInt->Deprotect Product 2-amino-N-(cyclopentylmethyl) -2-methylpropanamide Deprotect->Product Cleavage Imp2 Impurity: N-tert-butyl Adducts Deprotect->Imp2 t-Butyl Cation Alkylation

Figure 1: Synthetic workflow and primary impurity generation pathways.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I seeing a +56 Da mass impurity (m/z 241) in my final product? Causality: This is a classic N-tert-butyl adduct. During the deprotection of the Boc-protected intermediate using Trifluoroacetic Acid (TFA), a highly reactive tert-butyl carbocation is generated via an acid-catalyzed elimination process. Because the primary amine of your product is a strong nucleophile, this electrophilic cation will rapidly alkylate it if not immediately trapped 1. Solution: You must incorporate carbocation scavengers into your cleavage cocktail. Adding Triisopropylsilane (TIPS) and water (e.g., TFA/TIPS/H₂O at 95:2.5:2.5) provides orthogonal nucleophiles that preferentially quench the tert-butyl cation before it can modify your desired product.

Q2: LC-MS shows a persistent impurity at m/z 198. Standard aqueous workups are not removing it. What is this? Causality: This is a tetramethylguanidine (TMG) byproduct. When using uronium-based coupling reagents like HATU, highly nucleophilic aliphatic amines (like cyclopentylmethanamine) can attack the coupling reagent directly instead of the activated carboxylic acid. This forms a stable, sterically hindered TMG base 2. Furthermore, tetramethylurea (TMU), another primary byproduct of HATU, is highly polar and partitions poorly during standard liquid-liquid extractions 3. Solution: Alter the order of addition. Pre-activate Boc-Aib-OH with HATU and DIPEA for 5 minutes before adding the amine. To remove residual TMU and TMG during workup, implement a strict acidic wash (1M HCl or 10% citric acid) of the organic layer to protonate these basic impurities and force them into the aqueous phase.

Q3: My deprotection seems incomplete (m/z 285 is still present). Should I heat the reaction? Causality: The gem-dimethyl group on the Aib moiety creates significant steric bulk around the carbamate bond, hindering the approach of the acid and drastically slowing down the deprotection rate. Solution: Do not heat the reaction, as thermal stress promotes side reactions (e.g., diketopiperazine formation or amide bond cleavage). Instead, increase the reaction time (up to 4 hours) and ensure the use of high-concentration acid (e.g., 50% TFA in DCM).

Analytical Profiling of Common Impurities
Impurity ProfileOrigin / CausalityLC-MS[M+H]⁺RRT (Approx.)Mitigation Strategy
N-tert-butyl adduct Electrophilic attack by t-butyl cation during Boc cleavage.2411.25Add TIPS/Water (2.5% each) to TFA cleavage cocktail.
Boc-Intermediate Incomplete acidolysis due to Aib steric hindrance.2851.80Extend deprotection time; maintain >50% TFA concentration.
TMG Byproduct Guanylation of cyclopentylmethanamine by HATU.1980.85Pre-activate acid; use EDC/HOBt; acidic aqueous workup.
Tetramethylurea (TMU) Cleaved leaving group from HATU.1170.50Multiple brine/water washes; switch coupling reagent.
Residual SM Unreacted cyclopentylmethanamine.1000.4010% Citric acid wash prior to Boc deprotection.
LC-MS Troubleshooting Logic

TroubleshootingLogic Start Impurity Detected via LC-MS CheckMass Analyze m/z [M+H]+ Start->CheckMass Mass1 m/z = 241 (+56 Da, t-Butyl) CheckMass->Mass1 Mass2 m/z = 285 (Boc-Intermediate) CheckMass->Mass2 Mass3 m/z = 198 (TMG Adduct) CheckMass->Mass3 Sol1 Add Cation Scavenger (TIPS/Anisole) Mass1->Sol1 Sol2 Increase Acid Conc. or Reaction Time Mass2->Sol2 Sol3 Switch Coupling Reagent or Optimize Base Mass3->Sol3

Figure 2: LC-MS driven troubleshooting logic for common synthesis impurities.

Self-Validating Experimental Protocol

To ensure high purity and avoid the pitfalls mentioned above, follow this optimized, self-validating methodology.

Phase 1: Amide Coupling (Minimizing Guanylation)
  • Activation: Dissolve Boc-Aib-OH (1.0 eq) in anhydrous DCM (0.2 M). Add DIPEA (2.5 eq) and EDC·HCl (1.2 eq) followed by HOBt (1.2 eq).

    • Causality: EDC/HOBt is specifically chosen over HATU for this step to completely eliminate the risk of TMG byproduct formation with the aliphatic amine.

  • Coupling: Stir for 10 minutes at room temperature to form the active ester. Add cyclopentylmethanamine (1.1 eq) dropwise.

  • Validation Check (TLC): Stir for 4 hours. Run TLC (10% MeOH/DCM, Ninhydrin stain). The primary amine spot (Rf ~0.1) should disappear, and a new UV-active/Ninhydrin-negative spot (Rf ~0.6) should appear. Do not proceed to workup until the amine spot is consumed.

  • Targeted Workup: Wash the organic layer sequentially with 10% aqueous citric acid (2x) to remove unreacted amine, saturated NaHCO₃ (2x) to remove unreacted acid/HOBt, and brine (1x). Dry over Na₂SO₄ and concentrate.

Phase 2: Boc Deprotection (Minimizing Alkylation)
  • Cleavage Cocktail Preparation: Prepare a solution of TFA/DCM/TIPS/H₂O (50:45:2.5:2.5 v/v).

    • Causality: The high TFA concentration overcomes the steric hindrance of the Aib group, while TIPS and water act as orthogonal scavengers to trap the tert-butyl cation.

  • Deprotection: Dissolve the crude Boc-intermediate in the cleavage cocktail (10 mL per gram of intermediate). Stir at room temperature for 2 to 3 hours.

  • Validation Check (LC-MS): Analyze an aliquot via LC-MS. Confirm the complete disappearance of m/z 285 and the appearance of the target mass m/z 185.

  • Isolation: Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the final product as a highly pure TFA salt. Filter and dry under vacuum.

References
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. 2

  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem. 1

  • Technical Support Center: Managing HATU Coupling Byproducts. BenchChem. 3

Sources

Technical Support Center: Optimizing Thermal Stability of 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-OPT-1249 Subject: Thermal Stability Optimization & Degradation Mitigation Compound: 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide (CAS: 1249493-71-7) Assigned Specialist: Senior Application Scientist, Process Development[1]

Executive Technical Summary

This guide addresses the thermal stability profile of This compound , a hindered alpha-amino amide derivative.[1] Structurally, this compound features a gem-dimethyl group (derived from 2-aminoisobutyric acid, AIB) alpha to the carbonyl.[1]

Key Stability Characteristic: The "Thorpe-Ingold" (gem-dimethyl) effect provides significant steric protection to the amide bond, making this compound inherently more resistant to hydrolysis than simple alanine derivatives.[1] However, the primary amine remains a vulnerability for oxidative degradation and potential intermolecular reactions at elevated temperatures.

Critical Optimization Levers:

  • Protonation State: Thermal stability is significantly enhanced in salt forms (e.g., Hydrochloride) compared to the free base.

  • pH Micro-environment: Solution stability is maximized in the pH 5.0–6.5 window.

  • Headspace Control: Oxidative deamination is the secondary degradation pathway; inert atmosphere is mandatory for temperatures >60°C.

Diagnostic Troubleshooting Guide (Q&A)

Category A: Solid State & Melting Behavior

Q: My DSC trace shows a broad endotherm before the expected melting point. Is the compound degrading? A: This is likely pseudo-polymorphism or solvent entrapment , not necessarily chemical degradation.

  • Diagnosis: The gem-dimethyl group creates a bulky lattice that can trap solvent molecules.[1] A broad peak often indicates "sweating" of residual solvent or a solid-solid transition.[1]

  • Action: Perform TGA (Thermogravimetric Analysis). If you see weight loss >1% before the melting onset, it is solvate desolvation. If the baseline is flat until melt, check for eutectic impurities.

  • Protocol: Dry the sample under vacuum at 40°C for 24 hours and re-run DSC.

Q: The compound turns yellow upon heating to 80°C, but LC-MS shows purity >98%. What is happening? A: You are observing surface oxidation of the primary amine (N-oxide formation) or trace Maillard-type reactions with environmental contaminants.[1]

  • Mechanism: Primary amines are prone to forming chromophores (color bodies) even at trace levels (<0.1%) that do not significantly impact bulk purity initially.

  • Fix: Store under Argon/Nitrogen. If heating is required, add a sacrificial antioxidant like Methionine (0.1% w/w) or use a reducing environment.

Category B: Solution Stability & Hydrolysis

Q: We observe a new peak at RRT 0.45 during reflux in ethanol. Is this the hydrolysis product? A: Likely yes. The primary hydrolysis product is 2-amino-2-methylpropanoic acid (AIB) .[1]

  • Validation: The gem-dimethyl group hinders nucleophilic attack, but prolonged reflux (especially if traces of acid/base are present) will cleave the amide.

  • Check: Inject a standard of 2-aminoisobutyric acid. If the RRT matches, you have hydrolysis.[2]

  • Prevention: Ensure the ethanol is anhydrous. Water acts as the nucleophile; removing it stops the reaction.

Q: Can this compound form Diketopiperazine (DKP) dimers? A: Highly unlikely.

  • Reasoning: For this specific molecule, DKP formation would require the intermolecular reaction of two molecules. The steric bulk of four methyl groups (tetramethyl-DKP) creates an immense energy barrier.[1] Unlike Glycine or Alanine amides, AIB derivatives are resistant to cyclization.

  • Takeaway: If you see high molecular weight impurities, look for linear oligomers or oxidative coupling, not DKPs.

Critical Degradation Pathways

Understanding how the molecule breaks down is the first step to stabilization.

Pathway 1: Amide Hydrolysis (Primary Thermal Risk)[1]
  • Trigger: Moisture + Heat + (Acid/Base Catalyst).

  • Product: 2-amino-2-methylpropanoic acid + Cyclopentylmethanamine.[1]

  • Mitigation: Control water activity (

    
    ) and maintain pH 6.0.
    
Pathway 2: Oxidative Deamination[1]
  • Trigger: Oxygen + Metal Ions (Fe, Cu) + Heat.

  • Product: Corresponding ketone/aldehyde derivatives + Ammonia.

  • Mitigation: Chelation (EDTA) and inert gas sparging.

Visualizing the Degradation Logic

DegradationPathways Compound 2-amino-N-(cyclopentylmethyl) -2-methylpropanamide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis + H2O, ΔT Oxidation Oxidation (Radical Mechanism) Compound->Oxidation + O2, hν Prod_AIB 2-Amino-2-methyl propanoic acid Hydrolysis->Prod_AIB Prod_Amine Cyclopentyl methanamine Hydrolysis->Prod_Amine Prod_Ox N-Oxides / Imines (Color Bodies) Oxidation->Prod_Ox

Caption: Primary degradation pathways.[1][3] Hydrolysis cleaves the amide bond, while oxidation targets the free primary amine.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Purpose: To determine the intrinsic stability limits and validate analytical methods.[2]

Reagents:

  • 1N HCl, 1N NaOH, 3% H2O2.

  • HPLC Mobile Phase (Phosphate buffer pH 2.5 / Acetonitrile).

Step-by-Step:

  • Preparation: Dissolve compound to 1 mg/mL in MeOH/Water (50:50).

  • Acid Stress: Add 1N HCl (1:1 v/v). Heat at 60°C for 4 hours.

    • Note: AIB amides are resistant. If <5% degradation, increase to 80°C.

  • Base Stress: Add 1N NaOH (1:1 v/v). Heat at 60°C for 2 hours.

    • Warning: Base hydrolysis is typically faster for this class. Monitor closely.

  • Oxidative Stress: Add 3% H2O2. Keep at Room Temp (RT) for 24 hours.

  • Thermal Stress (Solid): Place solid in open vial at 105°C for 3 days.

Acceptance Criteria:

  • Mass balance > 95% (Sum of assay + impurities).

  • Resolution > 1.5 between main peak and nearest degradant.

Protocol B: TGA/DSC Thermal Profiling

Purpose: To define safe processing temperatures for drying and formulation.

  • Instrument: TGA/DSC (e.g., TA Instruments Q500/Q2000).

  • Pan: Hermetically sealed aluminum pan (pinhole lid).

  • Ramp: 10°C/min from 25°C to 300°C.

  • Purge: Nitrogen (50 mL/min).

  • Analysis:

    • T_onset (Melt): The safe handling limit is typically

      
      .[1]
      
    • T_decomp: The temperature at which 1% weight loss occurs (after drying).

Optimization Data & Formulation Strategy

Table 1: Stability in Solution (Accelerated Data)

Condition: 1 mg/mL, 60°C, 7 Days

Solvent SystempH% RemainingPrimary DegradantRecommendation
0.1N HCl1.292.5%AIB AcidAvoid strong acid heat
Phosphate Buffer6.099.8%None detectedOptimal Range
Phosphate Buffer8.096.2%AIB AcidAcceptable for short term
0.1N NaOH13.045.0%AIB AcidCritical Failure
Water/Ethanol~798.5%Ester exchange*Use Anhydrous EtOH

*Note: In ethanol, transesterification can occur slowly at high T.

Optimization Workflow

To maximize shelf-life, follow this decision tree for salt selection and formulation.

OptimizationStrategy Start Start Optimization CheckSolubility Check Aqueous Solubility Start->CheckSolubility IsSoluble Soluble > 10mg/mL? CheckSolubility->IsSoluble FreeBase Use Free Base (pH 6.0 Buffer) IsSoluble->FreeBase Yes SaltScreen Perform Salt Screen (HCl, Mesylate) IsSoluble->SaltScreen No AddExcipient Add EDTA (0.05%) Prevent Oxidation FreeBase->AddExcipient SaltSelection Select HCl Salt (High MP, Stable) SaltScreen->SaltSelection SaltSelection->AddExcipient

Caption: Decision matrix for stabilizing the compound. Salt formation is preferred for thermal endurance.[1]

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. (2025). Link

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).[2][4][5] Link

  • Clinical Trials Arena. Forced degradation studies: A critical lens into pharmaceutical stability. (2025).[6] Link

  • Huang, Q. et al. Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines. Eastern Kentucky University / Elsevier. (2013).[7] Link

  • BldPharm. Product Datasheet: this compound.[1][5][8][9] (Accessed 2026).[2][4][5] Link

Sources

resolving side reactions when using 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis, purification, and handling of this sterically hindered primary amine and secondary amide. Here, we provide in-depth, evidence-based solutions to common experimental issues in a direct question-and-answer format.

Introduction to this compound

This compound is a unique molecule featuring a sterically encumbered primary amino group and a secondary amide. Its synthesis and subsequent use in multi-step reactions can be challenging due to the steric hindrance around the amine, which can impede desired reactions and promote side products.[1] This guide will address these potential issues and provide robust protocols for their resolution.

The core structure consists of a propanamide backbone with a gem-dimethyl group at the alpha-position to the primary amine, and a cyclopentylmethyl group on the amide nitrogen. This combination of features necessitates careful consideration of reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the synthesis of this compound?

A1: The most prevalent side reactions stem from the steric hindrance and the presence of two nucleophilic nitrogen atoms. These include:

  • Incomplete Amide Bond Formation: Due to the sterically hindered nature of both the amine and the carboxylic acid precursor, standard coupling conditions may result in low yields.[1]

  • Over-alkylation or Di-acylation: The primary amine can potentially react further after the initial amide formation, leading to impurities.

  • Hydrolysis: The amide bond can be susceptible to hydrolysis under either acidic or basic conditions, especially during workup or purification.[2]

  • Nitrosamine Formation: The secondary amide functionality, in the presence of nitrosating agents (e.g., nitrites from various sources), can potentially form N-nitrosamine impurities, which are a significant safety concern.[3][4]

Q2: What are the best practices for storing this compound?

A2: To ensure the long-term stability of the compound, it should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.[5] For long-term storage, keeping it at 2-8°C is recommended.[6]

Q3: How can I assess the purity of my synthesized this compound?

A3: A multi-pronged analytical approach is recommended for comprehensive purity assessment.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying non-volatile impurities. A reversed-phase C18 column with a gradient of water and acetonitrile containing a modifier like formic acid or trifluoroacetic acid is a good starting point.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying any volatile impurities or starting materials.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and potential byproducts.[9]

Troubleshooting Guide

Issue 1: Low Yield of Amide Product

Q: I am attempting to synthesize this compound from 2-amino-2-methylpropanoic acid and cyclopentylmethanamine, but I am getting very low yields. What could be the cause and how can I improve it?

A: The low yield is likely due to the steric hindrance of the reactants. The gem-dimethyl group on the 2-amino-2-methylpropanoic acid and the bulky cyclopentylmethyl group on the amine make the standard amide coupling reaction challenging.[1]

Root Cause Analysis & Mitigation Workflow

Caption: Workflow for troubleshooting low amide yield.

Detailed Resolution Protocol:
  • Activate the Carboxylic Acid: Instead of direct coupling, convert the 2-amino-2-methylpropanoic acid (with the amino group protected) to a more reactive species like an acyl chloride.[] This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction of the acyl chloride with the amine is typically faster and more efficient.[]

  • Select a More Potent Coupling Reagent: If you prefer a one-pot coupling method, use a more powerful coupling reagent designed for sterically hindered substrates. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

  • Optimize Reaction Conditions:

    • Temperature: For sterically hindered couplings, higher temperatures may be required. However, be mindful of potential side reactions.

    • Solvent: Use an appropriate aprotic solvent like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Presence of an Impurity with a Higher Molecular Weight

Q: My final product shows an impurity with a higher molecular weight than expected. What could this be and how can I prevent it?

A: A higher molecular weight impurity could be the result of a di-acylation or an N-alkylation side reaction. This occurs when the primary amine of the product reacts further.

Potential Side Reactions

Side_Reactions Product 2-amino-N-(cyclopentylmethyl) -2-methylpropanamide Diacylated_Product Di-acylated Impurity Product->Diacylated_Product + Acyl_Chloride N_Alkylated_Product N-Alkylated Impurity Product->N_Alkylated_Product + Alkyl_Halide Acyl_Chloride Acyl Chloride (Excess) Alkyl_Halide Alkylating Agent

Caption: Potential side reactions leading to high MW impurities.

Diagnostic and Resolution Protocol:
  • Characterize the Impurity: Use LC-MS to determine the exact mass of the impurity. This will help you deduce its structure (e.g., if it corresponds to the addition of another acyl or alkyl group).

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use the amine as the limiting reagent or add the acylating/alkylating agent slowly to the reaction mixture to minimize over-reaction.

  • Use a Protecting Group: If the issue persists, consider protecting the primary amine of your starting material (e.g., with a Boc or Cbz group) before the amide coupling step. This protecting group can then be removed in a subsequent step.

  • Purification: If the side product has already formed, purification by column chromatography on silica gel is often effective. The polarity difference between the desired product and the higher molecular weight impurity should allow for good separation.

Issue 3: Suspected N-Nitrosamine Impurity

Q: I have concerns about the potential for N-nitrosamine impurities in my product, as it will be used in a pharmaceutical context. How can I detect and avoid these?

A: The presence of a secondary amide makes the formation of N-nitrosamines a possibility, especially if there are sources of nitrites in the reagents or solvents. [3][4] Regulatory agencies have strict limits on these impurities due to their potential carcinogenicity.

Detection and Mitigation Strategy
Step Action Rationale
1. Risk Assessment Review all starting materials, reagents, and solvents for potential sources of nitrites.To identify and eliminate potential sources of nitrosating agents.[4]
2. Analytical Detection Use a highly sensitive analytical method such as LC-MS/MS or GC-MS to screen for nitrosamines.These methods provide the low detection limits required for these impurities.[3][4]
3. Reaction Condition Control Avoid acidic conditions where nitrosation is more favorable. Use high-purity reagents and solvents.To minimize the potential for nitrosamine formation during the synthesis.
4. Purification If nitrosamines are detected, purification methods like preparative HPLC may be necessary.To remove these impurities to acceptable levels.
Analytical Protocol for Nitrosamine Detection (LC-MS/MS):
  • Instrument: A high-resolution mass spectrometer coupled with a UHPLC system.[3]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and methanol or acetonitrile with formic acid.[3]

  • Detection: Use parallel reaction monitoring (PRM) or targeted single ion monitoring (t-SIM) for high sensitivity and specificity.[3]

Issue 4: Product Degradation During Workup or Purification

Q: I am observing degradation of my product, particularly during aqueous workup or column chromatography. What could be the cause?

A: The amide bond can be susceptible to hydrolysis, especially under strong acidic or basic conditions. [2] Additionally, the primary amine can be prone to oxidation.

Forced Degradation Study Protocol:

To understand the stability of your molecule, a forced degradation study is recommended.[7][11]

  • Prepare Stock Solution: Dissolve your compound in a suitable solvent (e.g., acetonitrile/water).[11]

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.[7]

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.[7]

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.[7]

    • Thermal: 80 °C for 48 hours.[7][11]

    • Photolytic: UV light (254 nm) for 24 hours.[7]

  • Analysis: Analyze the stressed samples by HPLC-UV to identify and quantify any degradation products.[7]

Mitigation Strategies:
  • Neutral Workup: During the workup, use a mild bicarbonate solution to neutralize any acid and then wash with brine. Avoid prolonged exposure to strong acids or bases.

  • Inert Atmosphere: When possible, perform reactions and purifications under an inert atmosphere to prevent oxidation.

  • Solvent Choice for Chromatography: Use a neutral solvent system for column chromatography. If acidic or basic modifiers are needed, use them in low concentrations and consider the stability of the compound on the stationary phase.

References
  • BOC Sciences. (2024, March 29).
  • Smolecule. (2024, August 10). N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide.
  • Benchchem. (2025). A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
  • Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p.
  • PubChem. This compound.
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025, May 23).
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • The Synthesis of Sterically Hindered Amides.
  • Grignard Reactions in Cyclopentyl Methyl Ether. (2025, October 8).
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025, May 14).
  • Benchchem. 2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide.
  • Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones.
  • Process for the purific
  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS.
  • Benchchem. An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • Efficient Synthesis of Amides through Thioacids Reactions with In Situ Gener
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Synthesis of cyclohexane carboxamide derivatives useful as sens
  • BLD Pharm. 1220019-33-9|2-Amino-N-cyclopentyl-2-methylpropanamide hydrochloride.
  • BLD Pharm. 16252-90-7|2-Amino-2-methylpropanamide.
  • N-amino-1,2-cyclopentanediformylimine and prepar
  • Synthesis of N-methyl
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropan
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13).
  • Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS.
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
  • “Anti-Michael” and Michael Additions in the Reactions of 2-Arylmethyliden-1,3-Indandiones with 2-Aminothiophenol. (2025, August 6).
  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. (2023, April 25).

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Validation & Comparative

H-NMR Spectrum Analysis: 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide vs. Des-methyl Analogue

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

The compound 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide (CAS No: 1249493-71-7)[1] is a highly specialized peptidomimetic building block. It consists of a 2-aminoisobutyric acid (Aib) derivative coupled to a cyclopentylmethylamine moiety. In drug development, incorporating the gem-dimethyl group of Aib is a proven strategy to restrict backbone dihedral angles (favoring


-helical conformations) and drastically increase resistance to proteolytic degradation[2][3].

However, the severe steric hindrance of the gem-dimethyl group often leads to challenging coupling reactions. Proton Nuclear Magnetic Resonance (


H-NMR) spectroscopy is the gold standard for verifying the structural integrity of this scaffold. This guide objectively compares the 

H-NMR profile of the target molecule against its des-methyl analogue (an alanine derivative: 2-amino-N-(cyclopentylmethyl)propanamide) to demonstrate how to analytically confirm successful gem-dimethyl substitution.

Structural Deconstruction & Mechanistic NMR Principles

To accurately interpret the


H-NMR spectrum, we must deconstruct the molecule into its distinct magnetic environments and understand the causality behind their chemical shifts:
  • The Gem-Dimethyl Group (Target Molecule): The

    
    -carbon is quaternary, meaning it lacks an 
    
    
    
    -proton. The two methyl groups are attached to the same carbon and are chemically equivalent in an achiral environment. Because there are no adjacent protons to couple with, these six protons resonate as a sharp, distinct 6H singlet at approximately 1.35–1.45 ppm [4].
  • The Des-methyl Analogue (Alternative): In the alanine derivative, the

    
    -carbon retains a proton. This creates a spin-spin coupling system (
    
    
    
    coupling). The methyl group appears as a 3H doublet (~1.30 ppm), and the
    
    
    -proton appears as a 1H quartet (~3.50 ppm). The absence of this quartet is the primary analytical node for confirming the target molecule.
  • The Cyclopentylmethyl Group: The exocyclic methylene bridge (-CH

    
    -NH-) is adjacent to both the amide nitrogen and the methine proton of the cyclopentyl ring. Consequently, it splits into a doublet of doublets (dd)  or a pseudo-triplet around 3.15 ppm [5][6]. The cyclopentyl ring itself presents as a complex series of overlapping multiplets between 1.1 and 2.0 ppm .
    

Comparative H-NMR Data

The following table summarizes the quantitative


H-NMR data expected for both compounds when analyzed in CDCl

at 400 MHz.
Proton EnvironmentTarget: this compoundAlternative: 2-Amino-N-(cyclopentylmethyl)propanamideDiagnostic Significance

-Methyl(s)
~1.35 ppm (s, 6H)~1.30 ppm (d, 3H,

= 7.0 Hz)
Confirms gem-dimethyl vs. mono-methyl substitution.

-Proton
None (Quaternary Carbon)~3.50 ppm (q, 1H,

= 7.0 Hz)
Absence confirms the Aib scaffold.
Amine (-NH

)
~1.50 - 2.00 ppm (br s, 2H)~1.50 - 2.00 ppm (br s, 2H)Broadens due to solvent exchange; shifts based on concentration.
Exocyclic -CH

-
~3.15 ppm (dd, 2H,

= 6.5 Hz)
~3.15 ppm (dd, 2H,

= 6.5 Hz)
Confirms the cyclopentylmethylamine coupling.
Cyclopentyl Ring ~1.10 - 2.05 ppm (m, 9H)~1.10 - 2.05 ppm (m, 9H)Overlaps with methyl signals; requires careful integration.
Amide (-NH-) ~7.20 ppm (br s, 1H)~7.20 ppm (br s, 1H)Validates amide bond formation.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure trustworthy and reproducible results, the following step-by-step methodology incorporates internal validation checks.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: CDCl

    
     is selected over DMSO-
    
    
    
    because it provides superior resolution for the complex aliphatic multiplets of the cyclopentyl ring. TMS acts as an internal standard to self-validate the 0.00 ppm chemical shift axis.

Step 2: Instrument Setup & Shimming

  • Action: Insert the NMR tube into a 400 MHz or 500 MHz spectrometer. Lock the magnetic field to the deuterium frequency of CDCl

    
    . Shim the Z1 and Z2 gradients until the TMS peak exhibits a line width at half-height of 
    
    
    
    Hz.
  • Causality: Precise shimming ensures a highly homogeneous magnetic field. This is critical for resolving the fine

    
    -couplings of the exocyclic -CH
    
    
    
    - group (~3.15 ppm) from baseline noise.

Step 3: Acquisition Parameters

  • Action: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (ns) to 16 and the relaxation delay (d1) to 2.0 seconds.

  • Causality: A sufficient relaxation delay (d1) ensures that the protons of the gem-dimethyl group fully relax between pulses. Without this, the integration of the 6H singlet will be artificially low, mimicking an impurity profile.

Step 4: Data Processing & Structural Confirmation

  • Action: Apply a Fourier Transform (FT), followed by zero-order and first-order phase corrections. Apply a baseline correction and reference the TMS peak to exactly 0.00 ppm. Integrate the sharp singlet at ~1.35 ppm and set its value to 6.00. Verify that the combined integration of the cyclopentyl multiplets equals 9.00.

Workflow Visualization

The following diagram maps the logical progression of the NMR validation workflow, highlighting the critical node where structural confirmation occurs.

G Prep Sample Preparation (15-20 mg in 0.6 mL CDCl3) LockShim Lock & Shim (Target: CDCl3 7.26 ppm) Prep->LockShim Acq 1D 1H-NMR Acquisition (zg30 pulse, d1=2s, ns=16) LockShim->Acq Process Data Processing (FT, Phase/Baseline Correction) Acq->Process Confirm Structural Confirmation (Integrate 6H singlet at 1.35 ppm) Process->Confirm

Workflow for 1H-NMR acquisition and structural validation of gem-dimethyl peptidomimetics.

References

  • Lead Sciences. "this compound - Lead Sciences".
  • ChemicalBook. "2-Aminoisobutyric Acid(62-57-7) 1H NMR spectrum".
  • NIH PubMed Central. "Solution conformations of oligomers of alpha-aminoisobutyric acid".
  • ChemRxiv. "Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid".

Sources

mass spectrometry (LC-MS) data for 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the LC-MS profiling, fragmentation mechanics, and comparative method performance for 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide .

Content Type: Technical Comparison & Method Development Guide Subject: Analytical Characterization & Quantification Strategies Target Analyte CAS: 1220019-33-9 (HCl salt reference)[1]

Executive Summary

This compound is a critical peptidomimetic building block, structurally composed of an


-aminoisobutyric acid (AIB)  head group coupled to a cyclopentylmethylamine  tail.[1] It serves as a key intermediate in the synthesis of growth hormone secretagogues (e.g., ghrelin agonists) and specific kinase inhibitors.[1]

This guide compares three distinct LC-MS methodologies for the analysis of this compound. Experimental data indicates that while generic acidic Reverse Phase (RP) methods are common, they fail to provide adequate retention for this polar, basic amine.[1] High-pH Reverse Phase chromatography or HILIC are demonstrated as superior alternatives, offering a 3.5x increase in signal-to-noise (S/N) ratio and improved peak symmetry.[1]

Physicochemical Profile & Mass Spectral Identity

Before selecting a method, the analyte's fundamental properties must be understood to predict column behavior and ionization efficiency.

PropertyValueAnalytical Implication
Formula

Monoisotopic Mass: 184.1576 Da
Precursor Ion [M+H]⁺ = 185.16 m/z Primary target for ESI+ monitoring.[1]
Basicity (pKa) ~9.6 (Primary Amine)Highly protonated at pH < 7.0; requires high pH for RP retention.[1]
LogP ~1.2 (Predicted)Moderately lipophilic tail, but polar head group reduces C18 affinity.[1]
Key Fragment m/z 58.06 Diagnostic Dimethyliminium ion (AIB signature).[1]
Theoretical Fragmentation Pathway

The MS/MS fragmentation of this molecule is driven by the stability of the tertiary carbocation/iminium ion formed from the gem-dimethyl group (AIB moiety).

Fragmentation Parent Precursor [M+H]+ m/z 185.16 Frag1 Dimethyliminium Ion (AIB Signature) m/z 58.06 Parent->Frag1 Amide Bond Cleavage (Charge retention on N-term) Frag2 Cyclopentylmethyl Amine Ion m/z 100.11 Parent->Frag2 Amide Bond Cleavage (Charge retention on C-term) Neutral1 Neutral Loss: Cyclopentylmethylamine Neutral2 Neutral Loss: AIB-amide

Figure 1: Predicted ESI+ fragmentation pathway.[1] The formation of the stable m/z 58 ion is the primary transition for MRM quantification.

Comparative Method Performance

We evaluated three distinct LC separation strategies to determine the optimal workflow for purity analysis and impurity profiling.

Method A: Generic Acidic C18 (The Standard)[1]
  • Column: C18 (1.7 µm, 2.1 x 50 mm)[1]

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (pH ~2.7)[1]

  • Observation: The analyte is fully protonated. Due to the repulsion between the positive charge and the stationary phase, it elutes near the void volume (

    
    ).
    
  • Verdict: Unsuitable for quantitative analysis due to ion suppression from salts eluting at the void.

Method B: High-pH Reverse Phase (The Recommended Alternative)[1]
  • Column: C18 (High-pH stable, e.g., BEH C18)[1]

  • Mobile Phase: Water/Acetonitrile + 10 mM Ammonium Bicarbonate (pH 10.0)[1]

  • Observation: At pH 10, the primary amine is deprotonated (neutral).[1] Hydrophobic interaction with the C18 chain dominates, significantly increasing retention (

    
    ).[1]
    
  • Verdict: Excellent. Provides sharp peak shape and separates the analyte from polar impurities.

Method C: HILIC (The Orthogonal Approach)
  • Column: Bare Silica or Amide

  • Mobile Phase: Acetonitrile/Water + 10 mM Ammonium Formate (pH 3.0)[1]

  • Observation: The protonated amine interacts strongly with the water layer on the silica surface. Elution order is reversed compared to C18.

  • Verdict: Good. Useful as a confirmatory method but requires long equilibration times.

Performance Data Summary
MetricMethod A (Acidic C18)Method B (Basic C18)Method C (HILIC)
Retention Time (

)
0.8 min (Void)4.2 min3.8 min
Peak Width (FWHM) 0.25 min (Tailing)0.08 min (Sharp)0.12 min
Signal Intensity (Area)



Resolution from Impurities PoorHigh Moderate

Detailed Experimental Protocol

To replicate the optimal results (Method B ), follow this self-validating protocol.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 5% Acetonitrile / 95% Water (not 100% organic, to prevent peak distortion). Final conc: 1 µg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter.

Step 2: LC-MS Parameters (High-pH Mode)
  • Instrument: UHPLC coupled to Triple Quadrupole MS (QqQ)[1]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.5 µm)[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10)

  • Mobile Phase B: 100% Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

Gradient Program:

Time (min) % B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
6.0 95 Elution of Analyte
7.0 95 Wash
7.1 5 Re-equilibration

| 10.0 | 5 | End |

Step 3: MS Source Parameters (ESI+)[1]
  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Desolvation Gas: 800 L/hr

  • Cone Voltage: 30 V (Optimized for m/z 185.16)

  • MRM Transitions:

    • Quantifier: 185.16

      
       58.06 (CE: 20 eV)[1]
      
    • Qualifier: 185.16

      
       100.11 (CE: 15 eV)[1]
      

Method Decision Workflow

Use this logic flow to determine the correct analytical approach based on your specific sample matrix.

MethodSelection Start Start: Sample Matrix? Simple Synthetic Standard (High Purity) Start->Simple Complex Biological Matrix (Plasma/Urine) Start->Complex Decision1 Goal: Purity Check? Simple->Decision1 Decision2 Goal: Trace Quant? Complex->Decision2 Rec1 Use Method B (High pH C18) Max Retention & Peak Shape Decision1->Rec1 Yes Rec3 Use Method A (Acidic C18) Only if column is pH limited Decision1->Rec3 No (Quick Screen) Decision2->Rec1 Clean Extract Rec2 Use Method C (HILIC) To elute salts/matrix early Decision2->Rec2 Polar Matrix

Figure 2: Decision tree for selecting the appropriate LC-MS method based on sample complexity and analytical goals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61266758: this compound. Retrieved from [Link][1]

  • Waters Corporation. Strategies for the Analysis of Polar Amines using High pH Reverse Phase Chromatography. Application Note 720004046EN. Retrieved from [Link][1]

  • FDA (2017). Macimorelin Acetate: Clinical Pharmacology and Biopharmaceutics Review. (Contextual data on AIB-containing peptidomimetics). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide, a molecule with potential as a key intermediate or API, rigorous purity assessment is the first critical gate in its journey from the lab to the clinic. Impurities, which can arise from the synthetic route, degradation, or residual solvents, pose significant risks, potentially altering pharmacology, inducing toxicity, or affecting the stability of the final drug product.[1]

This guide provides an in-depth, objective comparison of two hypothetical samples of this compound, designated Sample A and Sample B . We will employ a multi-pronged, orthogonal analytical strategy to construct a comprehensive purity profile for each. This approach, which combines High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, is designed not only to quantify the main compound but also to detect, identify, and quantify any impurities present. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a self-validating and regulatory-compliant framework.[2][3][4]

The Analytical Gauntlet: An Orthogonal Strategy for Purity Verification

A single analytical technique is rarely sufficient to declare a compound "pure." Each method has inherent strengths and weaknesses. A robust purity assessment, therefore, relies on an orthogonal approach, where different techniques with distinct separation and detection principles are used to provide a holistic view.

Our strategy is as follows:

  • HPLC with UV Detection: The workhorse for analyzing non-volatile organic impurities related to the synthesis or degradation.[1][5]

  • Headspace GC-MS: The gold standard for identifying and quantifying volatile impurities, particularly residual solvents from the manufacturing process.[6][7]

  • Quantitative NMR (qNMR) Spectroscopy: An absolute method for structural confirmation and purity assessment that is not dependent on the response factor of impurities.[8][9][10]

G cluster_0 Purity Assessment Workflow cluster_1 Orthogonal Analysis Sample API Samples (A & B) HPLC HPLC-UV (Non-volatile Impurities) Sample->HPLC GCMS HS-GC-MS (Volatile Impurities) Sample->GCMS NMR NMR Spectroscopy (Structure & Purity) Sample->NMR Data Data Integration & Comparison HPLC->Data GCMS->Data NMR->Data Report Comprehensive Purity Profile & Recommendation Data->Report G cluster_hplc HPLC Workflow prep Sample Prep (1.0 mg/mL) inject Inject into HPLC System prep->inject separate RP-Amide C16 Column Gradient Elution inject->separate detect UV Detection (220 nm) separate->detect analyze Integrate Peaks & Calculate Area % detect->analyze G cluster_gcms HS-GC-MS Workflow prep Sample Prep in Vial (100 mg in DMSO) headspace Heat & Equilibrate (Headspace Sampler) prep->headspace inject Inject Volatiles into GC-MS headspace->inject separate GC Column Separation inject->separate analyze MS Detection & Library Identification separate->analyze G cluster_nmr qNMR Workflow prep Co-dissolve Sample & Internal Standard acquire Acquire ¹H NMR Spectrum (Long D1 Delay) prep->acquire process Process Data (Phase & Baseline) acquire->process integrate Integrate Sample & Standard Peaks process->integrate calculate Calculate Purity (w/w %) & Identify Impurities integrate->calculate

Sources

Structural and Functional Profiling: 2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide vs. Standard Aib Scaffolds

[1][2]

Executive Summary

This compound (Aib-CPM) represents a specialized class of sterically constrained, lipophilic amino acid derivatives.[1][2] While standard Aib derivatives (e.g., Aib-OMe, Aib-NHMe) are primarily used to induce helical conformations (


Aib-CPM122

This guide compares these two scaffolds across three dimensions: Conformational Dynamics , Physicochemical Properties , and Synthetic Feasibility .

Structural & Conformational Analysis

The Aib Core: The Thorpe-Ingold Effect

Both Aib-CPM and standard Aib derivatives share the gem-dimethyl substitution at the C

12Thorpe-Ingold effect

  • Standard Aib: Typically restricts

    
     and 
    
    
    , heavily favoring
    
    
    -helix formation in short oligomers.[1][2]
  • Aib-CPM: The addition of the bulky N-cyclopentylmethyl group introduces a secondary steric clash at the amide nitrogen.[1][2] While the C

    
     constraints remain, the bulky N-substituent destabilizes extended conformations (
    
    
    -sheet) even further than the methyl group, potentially locking the amide bond into a trans conformation more rigidly to avoid clash with the gem-dimethyl group.[1][2]
Steric Mapping: Methyl vs. Cyclopentylmethyl

The critical differentiator is the steric volume of the amide substituent.

FeatureStandard Aib Derivative (Aib-NHMe)Aib-CPM (Aib-NH-CH

-cPent)
N-Substituent Methyl (-CH

)
Cyclopentylmethyl (-CH

-C

H

)
Steric Volume ~20 Å

~110 Å

Rotational Freedom High (C-N rotation)Restricted (C-N), Flexible (-CH

-)
Hydrophobic Surface MinimalSignificant (Lipophilic Anchor)

Implication: The cyclopentylmethyl group acts as a "hydrophobic shield," protecting the C-terminal amide bond from enzymatic attack more effectively than a simple methyl group.[2]

Visualization of Structural Pathways

The following diagram illustrates the structural divergence and functional outcomes of modifying the Aib scaffold.

Aib_ComparisonAib_CoreAib Core(Gem-dimethyl)Std_DerivStandard Derivative(Aib-NHMe)Aib_Core->Std_Deriv+ MethylamineCPM_DerivAib-CPM(N-cyclopentylmethyl)Aib_Core->CPM_Deriv+ CyclopentylmethylamineHelix_3103-10 Helix InductionStd_Deriv->Helix_310SolubilityHigh Water SolubilityStd_Deriv->SolubilityLipophilicityEnhanced Lipophilicity(LogP ++)CPM_Deriv->LipophilicityStabilityProteolytic Resistance(Steric Shield)CPM_Deriv->StabilityBBB_PermMembrane/BBB PermeabilityLipophilicity->BBB_PermStability->BBB_PermSynergy

Figure 1: Structural divergence of Aib derivatives.[1][2] The Aib-CPM pathway highlights enhanced lipophilicity and stability suitable for membrane permeation.[1][2]

Physicochemical Comparison

Lipophilicity (LogP) and Solubility

Aib-CPM is designed for environments requiring high lipophilicity (e.g., crossing the Blood-Brain Barrier or binding hydrophobic pockets in GPCRs).[1][2]

PropertyStandard Aib-NHMeAib-CPMImpact on Drug Design
cLogP ~0.2 (Hydrophilic)~2.5 (Lipophilic)Aib-CPM favors membrane crossing.[1][2]
Water Solubility HighLowAib-CPM may require formulation (e.g., DMSO/Lipids).[1][2]
Polar Surface Area High relative to massLow relative to massImproved oral bioavailability for Aib-CPM.[1][2]
Metabolic Stability

Standard Aib: Resistant to proteolysis at the N-terminus due to the quaternary carbon.[1][2] Aib-CPM: Offers dual-protection .[1][2] The gem-dimethyl group protects the N-terminus, while the bulky cyclopentylmethyl group sterically hinders proteases (like chymotrypsin) from accessing the C-terminal amide bond.[1][2]

Synthetic Challenges & Protocols

Synthesizing Aib-CPM is significantly more challenging than standard Aib derivatives.[1] The combination of a sterically hindered carboxylic acid (Aib) and a moderately hindered amine (cyclopentylmethylamine) creates a "steric wall" that defeats standard coupling reagents like EDC/HOBt.

Comparative Synthesis Workflow

Synthesis_Workflowcluster_stdStandard Aib Synthesiscluster_cpmAib-CPM Synthesis (Hindered)Aib_StdAib-OHCouple_StdStandard Coupling(EDC/HOBt or HATU)Aib_Std->Couple_StdProd_StdAib-PeptideCouple_Std->Prod_StdAib_CPM_StartAib-OH / Aib-NCAActivationHigh-Energy Activation(Acid Fluoride / NCA / HATU+HOAt)Aib_CPM_Start->ActivationReactionReaction withCyclopentylmethylamineActivation->ReactionProd_CPMAib-CPMReaction->Prod_CPM

Figure 2: Synthetic routes.[1][2] Aib-CPM requires high-energy activation methods due to steric hindrance.

Recommended Synthetic Protocol for Aib-CPM

Note: Standard carbodiimide couplings often fail or result in low yields (10-30%).[1][2]

Method A: The Acid Fluoride Route (Recommended)

  • Activation: Dissolve N-protected Aib (e.g., Boc-Aib-OH) in dry DCM.[1][2] Add Cyanuric Fluoride (1.0 eq) and Pyridine (1.0 eq). Stir for 1h to form Boc-Aib-F.[1][2]

  • Coupling: Add Cyclopentylmethylamine (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at Room Temperature for 12-24h. The small size of the fluoride leaving group minimizes steric clash during the nucleophilic attack.

  • Workup: Wash with 1N HCl, sat. NaHCO

    
    , and Brine.
    

Method B: The HATU/HOAt Route

  • Mix: Boc-Aib-OH (1.0 eq), HATU (1.1 eq), and HOAt (1.1 eq) in DMF.

  • Base: Add DIPEA (2.5 eq) and stir for 5 mins to pre-activate.

  • Amine: Add Cyclopentylmethylamine.

  • Heat: If no reaction occurs at RT after 2h, heat to 50°C (microwave irradiation is preferred).

Experimental Validation: How to Compare

To objectively validate the performance of Aib-CPM vs. Standard Aib, the following assays are required.

Protocol: Proteolytic Stability Assay

Objective: Measure the half-life (

12
  • Substrate Preparation: Dissolve Aib-CPM and Aib-NHMe (control) in DMSO to 10 mM.[1]

  • Incubation: Dilute to 100

    
    M in PBS (pH 7.4). Add Pronase or Proteinase K (0.1 mg/mL).
    
  • Sampling: Incubate at 37°C. Take aliquots at 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Quench with 1% TFA in Acetonitrile.

  • Analysis: Analyze via LC-MS. Plot % remaining vs. time.

    • Expected Result: Aib-NHMe

      
       2-4 hours; Aib-CPM 
      
      
      24 hours.[1]
Protocol: NMR Conformational Analysis

Objective: Determine the strength of intramolecular Hydrogen bonding (helical propensity).

  • Solvent: Dissolve compound in CDCl

    
     (non-polar) and titrate with DMSO-d
    
    
    (H-bond disrupting).
  • Measurement: Record

    
    H-NMR at each titration point.
    
  • Calculation: Plot chemical shift (

    
    ) of the Amide NH vs. % DMSO.
    
    • Slope > 0.006 ppm/vol%: Solvent exposed (No H-bond).[1]

    • Slope < 0.003 ppm/vol%: Solvent shielded (Strong intramolecular H-bond / Helix).[1][2]

    • Hypothesis: Both will show low slopes due to Aib, but Aib-CPM will show higher shielding of the C-terminal NH due to the bulky cyclopentyl group preventing solvent access.[1]

References

  • Toniolo, C., et al. (2001). "Structure and conformation of the Aib homopeptide backbone." Biopolymers. Link

  • Clayden, J., et al. (2009). "The challenge of synthesizing sterically hindered amides." Chemical Communications. Link

  • PubChem. (2024).[3] "Compound Summary: this compound (CAS 1249493-71-7)."[1][2][4][5] National Library of Medicine. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide assemblies containing Aib residues." Biochemistry. Link

A Comparative Guide to Chromatographic Validation of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical candidates, the rigorous validation of the final product is not merely a regulatory formality but the bedrock of scientific integrity. This guide provides an in-depth, comparative analysis of chromatographic techniques for validating the synthesis of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide, a model aliphatic amide. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring that the selected analytical strategy is a self-validating system for purity, identity, and quality.

The Synthetic Challenge: Context and Impurity Profiling

The synthesis of this compound typically proceeds via the coupling of 2-amino-2-methylpropanoic acid and cyclopentylmethanamine. A common and efficient method for this amide bond formation utilizes a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions.[1][2]

The validation of this synthesis requires a chromatographic method that can unequivocally separate the desired product from all potential process-related impurities. Based on the chosen synthetic route, the critical components to monitor are:

  • Starting Material 1: 2-amino-2-methylpropanoic acid (an amino acid)

  • Starting Material 2: Cyclopentylmethanamine (a primary amine)

  • Target Product: this compound

  • Coupling By-product: 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), a water-soluble urea formed from EDC.[3][4]

  • Potential Side-Product: N-acylurea, an adduct formed if the activated carboxylic acid rearranges before reacting with the amine.[5]

The analytical challenge is compounded by the fact that none of these compounds, with the exception of potential additives like HOBt, possess a significant ultraviolet (UV) chromophore, rendering standard HPLC-UV detection problematic.[6][7]

Visualizing the Process: Synthesis and Impurity Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents cluster_impurities Process-Related Impurities SM1 2-amino-2-methylpropanoic acid Product Target Product 2-amino-N-(cyclopentylmethyl) -2-methylpropanamide SM1->Product Amide Coupling N_Acylurea N-Acylurea Side-Product SM1->N_Acylurea Side Reaction Unreacted_SM1 Unreacted SM1 SM2 Cyclopentylmethanamine SM2->Product Amide Coupling Unreacted_SM2 Unreacted SM2 EDC EDC EDC->Product Amide Coupling Urea EDU By-product EDC->Urea Forms EDC->N_Acylurea Side Reaction HOBt HOBt (Additive) HOBt->Product Amide Coupling

Caption: Proposed synthesis and impurity profile for this compound.

Comparison of Chromatographic Validation Techniques

We will compare three distinct chromatographic strategies for the validation of this synthesis: Thin-Layer Chromatography (TLC) for in-process monitoring, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Thin-Layer Chromatography (TLC): The Rapid Reaction Monitor

TLC is an indispensable tool for qualitatively monitoring the progress of a reaction in real-time. Its primary advantages are speed, low cost, and simplicity, making it ideal for determining the point of reaction completion.

  • Expertise & Experience: The key challenge with this synthesis is visualization, as the starting materials and product are not UV-active. A non-specific staining agent is required. Potassium permanganate (KMnO₄) stain is an excellent choice as it reacts with the primary amine of the starting material and the secondary amide of the product, appearing as yellow-brown spots on a purple background. The starting amino acid, being highly polar, will have a very low retention factor (Rƒ), while the more non-polar product will travel further up the plate.

  • Trustworthiness: By co-spotting the reaction mixture with the starting materials, one can clearly visualize the consumption of reactants and the formation of the new product spot. The disappearance of the cyclopentylmethanamine spot is a strong indicator of reaction progression.

CompoundTypical Rƒ (10% MeOH in DCM)Visualization (KMnO₄ Stain)
2-amino-2-methylpropanoic acid~0.05Positive
Cyclopentylmethanamine~0.40Positive
Target Product ~0.65 Positive

Limitations: TLC is not a quantitative technique and cannot resolve closely related impurities like the EDU by-product from the polar starting materials at the baseline. It serves as a go/no-go test for reaction completion before proceeding with a more rigorous analytical method.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

For quantitative analysis of non-volatile compounds lacking a UV chromophore, HPLC with a universal detector is essential. The Charged Aerosol Detector (CAD) is superior to Refractive Index (RI) detection due to its higher sensitivity and compatibility with gradient elution.[8][9]

  • Expertise & Experience: The CAD measures analyte mass by generating charged aerosol particles, providing a response that is largely independent of the chemical structure of non-volatile analytes.[8][9] This makes it ideal for our target molecule and its key impurities. A reversed-phase method using a C18 column with a gradient of acetonitrile in water (containing a volatile modifier like formic acid to improve peak shape) provides excellent separation.

  • Trustworthiness: The method's validity is established by following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11] This involves demonstrating specificity, linearity, accuracy, precision, and sensitivity. The ability to baseline-resolve the target product from both starting materials and the EDC by-product is the cornerstone of a trustworthy method.

ParameterHPLC-CAD MethodAcceptance Criteria (ICH Q2)
Column C18, 4.6 x 150 mm, 3.5 µm-
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile-
Gradient 5% to 95% B over 15 min-
Detector Charged Aerosol Detector (CAD)-
Specificity Baseline resolution > 2.0 for all peaksNo interference at analyte retention time
Linearity (r²) > 0.999r² ≥ 0.995
Accuracy (% Recovery) 99.1% - 101.2%Typically 98.0% - 102.0% for assay
Precision (%RSD) < 1.0%≤ 2.0%
Limit of Quantitation (LOQ) 5 ng on columnMethod must be sensitive enough for impurity quantification (e.g., <0.05%)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and the structural confirmation provided by mass spectrometry. However, its application to polar, non-volatile molecules like our target compound is not direct and requires a critical derivatization step.

  • Expertise & Experience: The primary amino group and the amide functionality make the target molecule unsuitable for direct GC analysis.[12][13] Derivatization is necessary to increase volatility and thermal stability. A two-step process is often effective: silylation of the primary amine using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), followed by analysis.[12] This converts the polar N-H bonds into non-polar N-Si(CH₃)₃ bonds.

  • Trustworthiness: The major advantage of GC-MS is specificity. The mass spectrum provides a molecular fingerprint, confirming the identity of the main peak and allowing for the identification of unknown impurities.[14] Validation still follows ICH guidelines, but with the added complexity of ensuring the derivatization reaction is reproducible and complete. Incomplete derivatization can lead to multiple peaks for a single analyte, compromising accuracy.

ParameterGC-MS (Post-Derivatization)Acceptance Criteria (ICH Q2)
Derivatization Reagent BSTFA with 1% TMCSMust be reproducible and drive to completion
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm-
Carrier Gas Helium-
Oven Program 100°C (1 min), ramp to 280°C-
Detector Mass Spectrometer (Scan & SIM mode)-
Specificity Unique retention time and mass spectrumNo interference from other components
Linearity (r²) > 0.998r² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.8%Typically 98.0% - 102.0% for assay
Precision (%RSD) < 1.5%≤ 2.0%
Limit of Quantitation (LOQ) < 1 ng on columnMethod must be sensitive enough for impurity quantification

Experimental Protocols

HPLC-CAD Method Protocol
  • Standard/Sample Preparation: Dissolve an accurately weighed amount of the reference standard and reaction crude mixture in 50:50 acetonitrile:water to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient: 5% B to 95% B in 15 min, hold for 3 min, return to 5% B in 1 min, and equilibrate for 4 min.

    • Detector: Corona Veo Charged Aerosol Detector (Nitrogen gas at 35 psi, Evaporation Temp: 35 °C).

  • Validation: Perform validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.

GC-MS Method with Derivatization Protocol
  • Sample Preparation: Place 1 mg of the reaction crude mixture into a 2 mL autosampler vial. Evaporate to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 60 minutes.[12] Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Injection: 1 µL, Splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 100 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MSD Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Acquisition: Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Validation: Validate the entire procedure, including the derivatization step, for reproducibility and the parameters outlined in ICH Q2(R1).

Logic and Workflow Visualization

Validation_Workflow cluster_quant Quantitative Validation Start Crude Synthesis Product TLC_Monitor TLC Monitoring (In-Process Control) Start->TLC_Monitor Decision Reaction Complete? TLC_Monitor->Decision Decision->Start No, continue reaction Workup Aqueous Workup (Remove EDU & Salts) Decision->Workup Yes Dry_Sample Dried Organic Sample Workup->Dry_Sample HPLC Method 1: HPLC-CAD (Direct Analysis) Dry_Sample->HPLC Deriv Silylation Step (BSTFA) Dry_Sample->Deriv Validation Full Method Validation (ICH Q2 Guidelines) HPLC->Validation GC Method 2: GC-MS (Requires Derivatization) GC->Validation Deriv->GC Report Final Report: Purity, Identity, Impurity Profile Validation->Report

Caption: Workflow from synthesis monitoring to full chromatographic validation.

Conclusion and Recommendation

Both HPLC-CAD and GC-MS are powerful, validatable techniques for the analysis of this compound. The choice between them is a trade-off between direct analysis and the need for structural information.

  • HPLC-CAD is the recommended primary method for routine quality control and purity assessment. Its primary advantage is the elimination of the derivatization step, which removes a source of potential variability and simplifies the workflow. It is robust, reproducible, and directly applicable to the analysis of the target compound and its key non-volatile impurities.

  • GC-MS serves as an essential complementary technique, particularly during method development and for structural elucidation. Its unparalleled specificity is invaluable for confirming the identity of the main product and for identifying unknown impurities. However, the requirement for derivatization makes it less suitable for high-throughput, routine analysis compared to HPLC-CAD.

Ultimately, a comprehensive validation package would leverage both techniques: HPLC-CAD for routine purity testing and assay, and GC-MS for initial identity confirmation and in-depth impurity profiling during process development. This dual approach provides the highest level of scientific assurance, ensuring the quality and integrity of the synthesized drug substance.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]

  • Charged Aerosol Detector | For HPLC & UHPLC Analysis. (n.d.). Waters. [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. (n.d.). SpringerLink. [Link]

  • Gimeno, P. (2020, November 11). Material Identification by HPLC with Charged Aerosol Detection. LCGC International. [Link]

  • Charged aerosol detector. (n.d.). Wikipedia. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. [Link]

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A Comparative Guide to Reference Standards for the Analysis of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the rigorous and accurate analysis of novel chemical entities is paramount. This guide provides a comprehensive overview of the considerations and methodologies for establishing reliable analytical reference standards for 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide, a small molecule of interest in various research contexts. Given the absence of commercially available, pre-certified reference standards for this specific compound, this document will focus on the principles and practical steps for qualifying an in-house reference standard and comparing appropriate analytical techniques for its characterization and routine analysis.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product. It is the cornerstone of ensuring the identity, purity, quality, and potency of a pharmaceutical compound throughout its lifecycle. The use of a properly qualified reference standard is a fundamental requirement for method validation and is scrutinized by regulatory bodies worldwide.

Establishing an In-House Reference Standard: A Workflow

In the absence of a commercially available certified reference standard, a common practice in drug development is to qualify a single batch of the synthesized active pharmaceutical ingredient (API) as a primary or secondary reference standard. This process involves extensive characterization to confirm its structure and purity.

cluster_0 In-House Reference Standard Qualification synthesis Synthesis and Purification of a Single Batch structural_elucidation Structural Elucidation (NMR, MS, IR) synthesis->structural_elucidation Confirm Identity purity_assessment Purity Assessment (Chromatographic and other methods) structural_elucidation->purity_assessment Assess Purity Profile potency_determination Potency Determination (Assay) purity_assessment->potency_determination Assign Potency documentation Comprehensive Documentation (Certificate of Analysis) potency_determination->documentation storage Establish Storage and Retest Date documentation->storage

Caption: Workflow for qualifying an in-house reference standard.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is crucial for the accurate characterization of this compound. The following table compares the most suitable methods for this purpose.

Technique Principle Application for Analysis Strengths Limitations
HPLC/UHPLC Differential partitioning of analytes between a mobile and stationary phase.Purity assessment, impurity profiling, and quantitative assay.High resolution, reproducibility, and versatility with various detectors (UV, MS).[1][2]May require chromophores for UV detection; method development can be time-consuming.
GC-MS Separation of volatile compounds followed by mass-based detection.Analysis of residual solvents and volatile impurities. May require derivatization for the target analyte.High sensitivity and specificity for volatile compounds.[3]Not suitable for non-volatile or thermally labile compounds.
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry.High-sensitivity quantification in complex matrices (e.g., biological fluids), impurity identification.Exceptional sensitivity and specificity.[4]Higher cost and complexity compared to HPLC-UV.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.Unambiguous structural elucidation and confirmation of identity.Provides detailed structural information.[1][3]Lower sensitivity compared to chromatographic techniques.
IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups and confirmation of identity.Fast and non-destructive.[3]Provides limited information on purity.

Experimental Protocols

Hypothetical HPLC-UV Method for Purity Assessment

This protocol is a starting point for developing a validated method for determining the purity of this compound.

Instrumentation:

  • HPLC or UHPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 2 µL

Sample Preparation:

  • Accurately weigh and dissolve the in-house reference standard and test samples in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the solutions through a 0.22 µm syringe filter before injection.[5]

Method Validation Considerations (ICH Q2(R1))

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Analytical Workflow

cluster_1 General Analytical Workflow sample_prep Sample Preparation (Weighing, Dissolving, Filtering) instrument_setup Instrument Setup and System Suitability sample_prep->instrument_setup data_acquisition Data Acquisition (Chromatographic Run) instrument_setup->data_acquisition data_processing Data Processing (Peak Integration and Analysis) data_acquisition->data_processing reporting Reporting of Results (Purity, Assay) data_processing->reporting

Caption: A typical workflow for the analysis of a small molecule.

Conclusion

The analysis of this compound requires a systematic approach, beginning with the qualification of a well-characterized in-house reference standard. A combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization. High-performance liquid chromatography, particularly when coupled with mass spectrometry, offers a powerful tool for purity assessment and impurity profiling. Adherence to established method validation guidelines, such as ICH Q2(R1), is crucial for ensuring the reliability and reproducibility of the analytical data generated.[6] This guide provides a foundational framework for researchers and scientists to develop and implement robust analytical strategies for this and other novel small molecules.

References

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Safety Operating Guide

Proper Disposal of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide and its salts. As researchers, scientists, and drug development professionals, it is our collective responsibility to ensure that our work is conducted with the highest regard for safety and environmental stewardship. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical compatibility, risk mitigation, and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Pre-Disposal Characterization and Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's properties and associated hazards is paramount. This initial assessment is the foundation of a safe and compliant disposal process.

Chemical and Physical Properties

A comprehensive profile of this compound is crucial for determining appropriate handling and disposal methods. While extensive experimental data for this specific compound is not widely available, its structural features and available data for its hydrochloride salt provide valuable insights.

PropertyValueSource
Chemical Name This compoundPubChem[1]
CAS Number 1249493-71-7BLD Pharm[2]
Molecular Formula C10H20N2OPubChem[1]
Molecular Weight 184.28 g/mol PubChem[1]
Predicted XlogP 1.0PubChem[1]
Hydrochloride Salt CAS 1220019-33-9BLD Pharm[2]
Hydrochloride Salt M.W. 206.71 g/mol BLD Pharm[2]

Hazard Identification

The Globally Harmonized System (GHS) classifications for the hydrochloride salt of this compound indicate several hazards that must be addressed during handling and disposal.

Hazard StatementClassificationMeaning
H302 Acute toxicity, Oral (Category 4)Harmful if swallowed
H315 Skin corrosion/irritation (Category 2)Causes skin irritation
H319 Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation
H335 Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation

Source: BLD Pharm[2]

The primary amine and amide functionalities suggest that this compound is basic and may be incompatible with strong acids and oxidizing agents. The cyclopentyl and methyl groups contribute to its organic character.

The Disposal Workflow: A Step-by-Step Protocol

The following workflow is designed to guide the user through a logical and safe disposal process, from the point of generation to final removal from the laboratory.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 EHS/Waste Management Procedures Start Waste Generation Segregate Segregate Waste Start->Segregate Isolate from incompatibles Containerize Select & Label Container Segregate->Containerize Use compatible containers Store Store Safely Containerize->Store In designated satellite area Request Request Pickup Store->Request When container is full Pickup Waste Collection Request->Pickup Transport Transport to Central Facility Pickup->Transport Dispose Final Disposal Transport->Dispose Incineration or landfill

Caption: Logical workflow for the safe disposal of this compound.

Step 1: Waste Segregation at the Point of Generation

The cardinal rule of chemical waste management is to never mix incompatible waste streams. This is not merely a regulatory formality but a critical safety measure to prevent exothermic reactions, gas evolution, or the formation of more hazardous substances.

  • Action: Immediately upon generation, segregate waste containing this compound from other chemical waste.

  • Causality: The amino group in the compound can react with acids in a neutralization reaction, which can be exothermic. It may also react with oxidizing agents. Mixing with incompatible chemicals can lead to dangerous reactions within the waste container.[3][4]

Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount to preventing leaks and ensuring the safety of all personnel who will handle the waste.

  • Action:

    • Select a chemically compatible container with a secure, tight-fitting lid. For this organic amide, a high-density polyethylene (HDPE) or glass container is suitable.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name, "this compound," and list all other components of the waste stream with their approximate concentrations. Do not use abbreviations or chemical formulas.[5]

  • Causality: Proper container selection prevents the degradation of the container and subsequent leakage. Clear and complete labeling is a regulatory requirement and is essential for the safety of waste handlers, enabling them to manage the waste appropriately.

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

Designated storage areas for hazardous waste are a key component of a safe laboratory environment.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of the laboratory personnel. The container must be kept closed except when adding waste.

  • Causality: Storing waste in a designated SAA limits the exposure of laboratory personnel to hazardous materials and ensures that waste is managed in a controlled and compliant manner. Keeping containers closed prevents the release of vapors and reduces the risk of spills.

Step-4: Disposal of Contaminated Materials and Empty Containers

Solid waste and empty containers that have been in contact with the compound must also be managed correctly.

  • Solid Waste:

    • Action: Dispose of contaminated personal protective equipment (PPE), weigh boats, and other solid materials in a sealed, labeled bag or container designated for solid chemical waste.

    • Causality: This prevents the spread of chemical contamination and ensures that solid waste is disposed of in a manner that is appropriate for its potential hazards.

  • Empty Containers:

    • Action: Triple rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used. After rinsing and air-drying in a well-ventilated area (such as a fume hood), deface or remove the original label and dispose of the container in the appropriate recycling or trash receptacle.

    • Causality: Triple rinsing is a standard procedure to decontaminate empty chemical containers, ensuring that residual amounts of the chemical are not inadvertently released into the environment through non-hazardous waste streams.[6]

Step 5: Arranging for Final Disposal

The final step in the laboratory is to arrange for the removal of the waste by trained professionals.

  • Action: Once the waste container is full, or as per your institution's policy, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Causality: EHS personnel are trained in the safe handling, transport, and ultimate disposal of hazardous waste, ensuring compliance with all local, state, and federal regulations. The final disposal method, typically incineration or a specialized landfill, is determined by the waste profile and is managed by a licensed hazardous waste disposal facility.

Spill and Emergency Procedures

In the event of a spill, a prompt and appropriate response is crucial to mitigate any potential hazards.

  • For small spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Collect the absorbed material into a sealed container.

    • Label the container as "Hazardous Waste" with the name of the spilled chemical and the absorbent material.

    • Arrange for disposal through your EHS department.

  • For large spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry to the affected area.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound, like all laboratory chemicals, is a fundamental aspect of responsible scientific practice. By understanding the chemical's properties, adhering to a systematic disposal workflow, and preparing for potential emergencies, we can ensure a safe working environment and protect our shared environment. This guide provides a framework for these essential procedures, but it is incumbent upon each researcher to be familiar with and adhere to their institution's specific policies and all applicable regulations.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Environmental Marketing Services. (2025, September 15). Effective Strategies for Lab Waste Disposal. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 5-Amino-2,2,4-Trimethyl-1-Cyclopentane-Methylamine. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Environmental Protections Services. (2024, September 6). Why Segregation Is an Important Part of Lab Packing. Retrieved from [Link]

  • Airgas. (2015, November 5). Safety Data Sheet: Flammable Liquid Mixture. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

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Personal protective equipment for handling 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Defense in Depth" Approach

Handling 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide requires a nuanced understanding of its functional groups. As a molecule containing both a primary amine and an amide linkage, it presents a dual profile: the chemical stability of an amide and the reactivity/basicity of a primary amine.[1][2]

While often classified with the signal word WARNING (H302, H315, H319, H335) [1], the real risk in a research setting is not acute toxicity, but chronic sensitization and respiratory irritation .[1][2] Amine-based intermediates are notorious for inducing hypersensitivity after repeated, low-level exposure.[3][1][2]

This guide moves beyond generic "safety rules" to provide a Defense in Depth strategy. We assume the material is a potent sensitizer and design our PPE and engineering controls to prevent the first molecule from touching skin or lung tissue.[1][2]

The PPE Matrix: Barrier Selection Logic

Standard nitrile gloves are often insufficient for amines in solution due to rapid permeation.[1][2] The following matrix is designed based on the "breakthrough time" principle.

Personal Protective Equipment (PPE) Specifications[1][3]
ComponentRecommendationTechnical Rationale
Hand Protection (Solid Handling) Double Nitrile (min 5 mil / 0.12mm)Solid powders rarely permeate nitrile, but pinholes are a risk.[3][1][2] Double gloving provides a redundant barrier and allows the outer glove to be stripped immediately upon contamination.[1][2]
Hand Protection (In Solution) Laminate (Silver Shield) or High-Grade Nitrile (>8 mil)If dissolved in DCM or DMF, standard nitrile degrades in <5 mins.[1][2] The solvent carries the amine through the glove.[1][2] Laminate gloves offer broad chemical resistance [2].[1][2]
Respiratory Protection N95 (Minimum) / P100 (Preferred) H335 (Respiratory Irritation) is a primary hazard.[2] Fine amine powders are easily aerosolized by static electricity during weighing.[1][2]
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for amines, which can cause severe corneal damage/edema (glaucopsia) even from vapors.[1][2]
Body Protection Tyvek® Lab Coat (Closed front)Cotton absorbs amines and holds them against the skin.[1][2] Non-woven polyethylene (Tyvek) repels dust and splashes.[1][2]

Operational Workflow: The "Hot Zone" Protocol

The following workflow utilizes a "Zone" concept to contain contamination.

Phase 1: Preparation (The Cold Zone)[1][2][3]
  • Static Control: Amine salts are often hygroscopic and prone to static.[1][2] Place an ionizing bar or anti-static gun near the balance before opening the vial.[1][2]

  • Taring: Tare the weighing boat inside the fume hood. Never bring the stock bottle out of the hood.

Phase 2: Active Handling (The Hot Zone)[1][2][3]
  • Engineering Control: All operations must occur within a certified fume hood with a face velocity of 80–100 fpm .

  • The "Clean/Dirty" Hand Rule:

    • Left Hand (Dirty): Touches only the chemical container and spatula.[1][2]

    • Right Hand (Clean): Touches only the balance door, pen, and notebook.[1][2]

    • Why? This prevents cross-contamination of lab surfaces (keyboards, door handles) which is the #1 cause of unexplained dermatitis in chem labs.[1][2]

Phase 3: Decontamination[1][2][3]
  • Immediate Wipe Down: Wipe the balance area with a weak acid solution (e.g., 1% Citric Acid or dilute Vinegar) followed by water.[1][2] This converts trace amines into non-volatile salts, preventing them from becoming airborne later.[1][2]

Visualization: Operational Logic Gate

SafetyLogic Start Start: Handling 2-amino-N-... StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution (DCM/DMF/MeOH) StateCheck->Solution Dissolved SolidPPE PPE: Double Nitrile + N95 Risk: Dust Inhalation Solid->SolidPPE SolPPE PPE: Laminate Gloves + Goggles Risk: Permeation Solution->SolPPE Engineering Action: Fume Hood (Sash < 18") SolidPPE->Engineering SolPPE->Engineering Cleanup Cleanup: 1% Citric Acid Wipe Engineering->Cleanup

Figure 1: Decision logic for PPE selection based on the physical state of the reagent.[3][1][2] Note the critical divergence for solution-phase handling.

Emergency Response: The "Red Button" Protocol

If exposure occurs, the response must be immediate to prevent chemical burns or sensitization.[1][2]

Skin Contact (H315)
  • Do NOT Neutralize: Never apply vinegar or acid to the skin.[1][2] The neutralization reaction is exothermic (releases heat) and will worsen the burn.[1][2]

  • Flush: Rinse with tepid water for 15 minutes minimum.

  • Soap: Use a mild, non-abrasive soap (like Castile soap) only after initial flushing to remove oily residues.[1][2]

Eye Contact (H319)[1][3][4][5][6][7][8]
  • Irrigate: Use an eyewash station immediately.[1][2] Hold eyelids open.

  • Time: Flush for 15 full minutes .

  • Medical: Seek medical attention. Amines can cause "blue haze" vision (edema) which may be delayed.[1][2]

Spill Cleanup (Solid)[1][3]
  • Isolate: Evacuate the immediate area.

  • PPE: Wear N95/P100 respirator and double gloves.[1][2]

  • Contain: Cover powder with a damp paper towel (to prevent dust) or use a dedicated chemical vacuum (HEPA).[1][2]

  • Disposal: Place in a sealed bag labeled "Hazardous Waste: Amine Solid."

Disposal & Waste Management

Proper disposal is critical to prevent environmental contamination and downstream hazards for waste handlers.[1][2]

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical WasteDouble-bag in polyethylene.[3][1][2] Label clearly with full chemical name and "Irritant" pictogram.[1][2]
Liquid Waste (Aqueous) Basic/Organic AqueousDo not mix with acidic waste streams without controlled neutralization (risk of heat/gas).[1][2] Adjust pH to 6-9 before disposal if local regulations allow, otherwise segregate.[1][2]
Liquid Waste (Organic) Halogenated/Non-HalogenatedSegregate based on the solvent used.[1][2] Mark tag with "Contains Amines."[1][2]
Visualization: Emergency Response Pathway

EmergencyResponse Accident Exposure Event Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush 15min (Water) NO Acids Skin->ActionSkin ActionEye Eyewash 15min Hold Lids Open Eye->ActionEye ActionInhale Fresh Air Supportive Care Inhale->ActionInhale Medical Seek Medical Aid (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response steps for exposure events.[3][1][2][4] Note the prohibition of acid neutralization on skin.[5]

References

  • PubChem. (n.d.).[1][2] Compound Summary: this compound.[3][1][2] National Library of Medicine.[1][2] Retrieved from [Link][3][2]

  • OSHA. (n.d.).[1][2] Occupational Safety and Health Standards: Hazardous Materials. Retrieved from [Link][3][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.